D-Trimannuronic acid
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C18H26O19 |
|---|---|
分子量 |
546.4 g/mol |
IUPAC名 |
(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H26O19/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31)/t1-,2-,3+,4+,5-,6-,7-,8-,9-,10-,11-,12-,16+,17+,18+/m0/s1 |
InChIキー |
LCLHHZYHLXDRQG-BUOBQAFFSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Biosynthesis of D-Trimannuronic Acid: A Core Component of Alginate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
D-Trimannuronic acid, an oligosaccharide composed of three β-D-mannuronic acid residues, is a fundamental structural component of alginate. Alginate is a widely utilized anionic polysaccharide found in the cell walls of brown algae and as an exopolysaccharide in several bacterial species, notably Pseudomonas aeruginosa and Azotobacter vinelandii. The biological and physicochemical properties of alginate are largely dictated by its monomeric composition and sequence, making the study of its biosynthesis, including the formation of mannuronic acid oligomers, a critical area of research. This guide provides a detailed overview of the biosynthetic pathway leading to the formation of this compound, with a focus on the enzymatic machinery and regulatory mechanisms involved.
The Alginate Biosynthesis Pathway: A Four-Step Process
The synthesis of this compound is an integral part of the broader alginate biosynthetic pathway, which can be delineated into four principal stages: precursor synthesis, polymerization, periplasmic transport and modification, and secretion.
Precursor Synthesis in the Cytoplasm
The journey from central carbon metabolism to the activated precursor for alginate polymerization, GDP-mannuronic acid, involves a series of enzymatic conversions in the cytoplasm. The initial substrate is fructose-6-phosphate (B1210287), a key intermediate in glycolysis.
The key enzymes involved in this cytoplasmic phase are:
-
Phosphomannose Isomerase (AlgA): This bifunctional enzyme first converts fructose-6-phosphate to mannose-6-phosphate (B13060355).
-
Phosphomannomutase (AlgC): This enzyme catalyzes the isomerization of mannose-6-phosphate to mannose-1-phosphate.
-
GDP-Mannose Pyrophosphorylase (AlgA): The second function of the bifunctional AlgA is to convert mannose-1-phosphate and GTP to GDP-mannose.
-
GDP-Mannose Dehydrogenase (GMD, encoded by algD): This is a critical regulatory enzyme that catalyzes the irreversible NAD+-dependent oxidation of GDP-mannose to GDP-mannuronic acid[1][2][3][4][5]. This step is considered the committed step in alginate biosynthesis[1].
Polymerization at the Inner Membrane
Once synthesized, GDP-mannuronic acid is polymerized into a linear chain of β-D-mannuronic acid residues, known as polymannuronic acid or mannuronan. This process occurs at the inner membrane and is orchestrated by a protein complex.
-
Glycosyltransferase (Alg8): This enzyme is believed to be the catalytic subunit responsible for polymerizing the mannuronic acid residues[6][7].
-
Copolymerase (Alg44): This protein is also essential for polymerization and contains a c-di-GMP-binding PilZ domain, suggesting a role in regulation[6][7].
A nascent chain of this compound would represent the initial product of three successive additions of GDP-mannuronic acid by this complex.
Periplasmic Transport and Modification
The newly synthesized polymannuronic acid chain is then translocated across the periplasm. During this transit, the polymer can undergo modification.
-
Mannuronan C-5-Epimerase (AlgG): In the periplasm, some of the β-D-mannuronic acid (M) residues can be epimerized to α-L-guluronic acid (G) residues by the enzyme AlgG[8][9][10][11]. This epimerization is crucial for the physical properties of the final alginate, such as gel formation[10]. This compound represents a segment of the polymer that has not undergone this epimerization.
-
Alginate Acetylases (AlgI, AlgJ, AlgF): In bacteria, the mannuronic acid residues can be acetylated at the O-2 and/or O-3 positions[7][11]. This modification protects the polymer from degradation and influences its viscosity[11].
Secretion
The final alginate polymer is secreted into the extracellular environment through a porin in the outer membrane, AlgE[7].
Quantitative Data
| Enzyme | Substrate | KM | Vmax | Organism | Reference |
| GDP-Mannose Dehydrogenase (GMD) | GDP-Mannose | 13 µM (high affinity site) | Not specified | Pseudomonas aeruginosa | [4] |
| GDP-Mannose Dehydrogenase (GMD) | GDP-Mannose | 3 mM (low affinity site) | Not specified | Pseudomonas aeruginosa | [4] |
| GDP-Mannose Dehydrogenase (GMD) | NAD+ | 130 µM | Not specified | Pseudomonas aeruginosa |
Experimental Protocols
Assay for GDP-Mannose Dehydrogenase (GMD) Activity
This protocol is based on the spectrophotometric measurement of NADH production.
Materials:
-
Recombinant GMD enzyme
-
GDP-mannose (substrate)
-
NAD+ (cofactor)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NAD+, and GDP-mannose in a cuvette.
-
Initiate the reaction by adding the GMD enzyme to the mixture.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
The initial rate of the reaction can be calculated from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).
-
To determine kinetic parameters (KM and Vmax), the assay is performed with varying concentrations of one substrate while keeping the other constant.
Analysis of Alginate Composition by 1H-NMR Spectroscopy
This method is widely used to determine the monomeric composition (M and G content) and sequence of alginate.
Materials:
-
Alginate sample
-
D2O
-
NMR spectrometer
Procedure:
-
Dissolve the alginate sample in D2O.
-
Acquire the 1H-NMR spectrum. The anomeric protons of M and G residues give distinct signals.
-
The fractions of M and G residues (FM and FG) and the dyad and triad (B1167595) sequence frequencies can be calculated by integrating the respective signal areas.
Visualizing the Biosynthesis Pathway
The following diagrams illustrate the key stages in the biosynthesis of alginate, the parent polymer of this compound.
Caption: Overview of the Alginate Biosynthesis Pathway.
Caption: Experimental Workflows for Enzyme Activity and Product Analysis.
Conclusion
The biosynthesis of this compound is intricately linked to the production of alginate. Understanding this pathway, particularly the roles of key regulatory enzymes like GDP-mannose dehydrogenase and the subsequent polymerization and modification steps, is crucial for various applications. For drug development professionals, the enzymes in this pathway, especially GMD, present potential targets for antimicrobial strategies against pathogenic bacteria like Pseudomonas aeruginosa. For researchers and scientists, elucidating the finer details of this pathway can open avenues for the biotechnological production of tailored alginates with specific properties for use in medicine, food science, and materials engineering. The methodologies outlined provide a foundation for the quantitative analysis of this complex biosynthetic process.
References
- 1. GDP-mannose dehydrogenase is the key regulatory enzyme in alginate biosynthesis in Pseudomonas aeruginosa: evidence from metabolite studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of GDP-mannose Dehydrogenase from the Brown Alga Ectocarpus siliculosus Providing the Precursor for the Alginate Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Genetic Regulation of Alginate Production in Azotobacter vinelandii a Bacterium of Biotechnological Interest: A Mini-Review [frontiersin.org]
- 4. The GDP-Mannose Dehydrogenase of Pseudomonas aeruginosa: An Old and New Target to Fight against Antibiotics Resistance of Mucoid Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances in alginate biosynthesis: regulation and production in Azotobacter vinelandii [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Polysaccharide epimerases - CAZypedia [cazypedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Mannuronan C-5-epimerases and their application for in vitro and in vivo design of new alginates useful in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alginate-modifying enzymes: biological roles and biotechnological uses - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling D-Trimannuronic Acid: A Technical Guide to its Discovery, History, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Trimannuronic acid, a specific trisaccharide derived from the brown seaweed polysaccharide alginate, has emerged as a molecule of significant interest in the fields of immunology and drug development. This technical guide provides a comprehensive overview of the discovery, history, and biological activity of this compound. It details the methods of its production, its physicochemical properties, and its mechanism of action in stimulating immune responses through Toll-like receptor signaling. This document synthesizes key findings, presents quantitative data in a structured format, and provides detailed experimental protocols to facilitate further research and development.
Introduction
This compound is an alginate oligomer, a carbohydrate molecule composed of three β-D-mannuronic acid units linked together. It is derived from alginate, a linear polysaccharide found in the cell walls of brown seaweed.[1] While the parent polysaccharide, alginic acid, was first isolated in the 1880s, the specific biological activities of its smaller oligosaccharide components have been a more recent area of investigation. This compound has garnered attention for its ability to induce the secretion of Tumor Necrosis Factor-alpha (TNF-α) from macrophage cell lines, suggesting its potential role in modulating the immune system and its relevance in research areas such as pain and vascular dementia.[2]
History of Discovery and Production
The history of this compound is intrinsically linked to the study of alginate. Alginic acid was first discovered and extracted by the British chemist E.C.C. Stanford in the 1880s. For many years, research focused on the properties of the high molecular weight polymer. The isolation and characterization of specific alginate oligosaccharides, such as this compound, became possible with the advancement of enzymatic and chemical degradation techniques.
A key method for producing this compound and other mannuronate oligomers involves the enzymatic depolymerization of polymannuronate (polyM) blocks of alginate. This is achieved using a specific alginate lyase, such as the one isolated from a Pseudoalteromonas species. This enzymatic approach yields unsaturated alginate oligomers, which have been found to be more biologically active than the saturated oligomers produced by acid hydrolysis.[1]
Physicochemical Properties
This compound is a water-soluble carbohydrate. Its specific physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₆O₁₉ | [1] |
| CAS Number | 66754-13-0 | [1] |
Biological Activity and Mechanism of Action
The primary reported biological activity of this compound is its ability to induce the secretion of the pro-inflammatory cytokine TNF-α in mouse macrophage cell lines, such as RAW 264.7.[1] This activity is dependent on the structure of the oligomer, with unsaturated forms prepared by enzymatic digestion showing significantly higher potency compared to saturated forms from acid hydrolysis.[1]
The mechanism of action for this immunostimulatory effect has been elucidated to involve the activation of Toll-like receptors (TLRs), specifically TLR2 and TLR4.[1] These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs). The induction of TNF-α by mannuronate oligomers can be effectively inhibited by antibodies against TLR2 and TLR4, confirming their role in mediating this response.[1]
Upon recognition by TLR2/4, a downstream signaling cascade is initiated, leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus and induces the transcription of various pro-inflammatory genes, including TNF-α.
Signaling Pathway Diagram
Quantitative Data
| Oligomer | Relative TNF-α Inducing Activity | Reference |
| M3 (this compound) | Moderate | [1] |
| M7 (Heptamannuronic acid) | High (most potent) | [1] |
Experimental Protocols
Preparation of Unsaturated Mannuronate Oligomers
This protocol is adapted from Iwamoto et al. (2005).[1]
Objective: To produce unsaturated mannuronate oligomers, including this compound, from polymannuronate.
Materials:
-
Polymannuronate (PM)
-
Alginate lyase from a Pseudoalteromonas sp.
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Gel filtration chromatography system (e.g., Superdex 30)
-
High-performance liquid chromatography (HPLC) system with an anion-exchange column
Procedure:
-
Dissolve polymannuronate in the reaction buffer to a final concentration of 1% (w/v).
-
Add the alginate lyase to the polymannuronate solution. The optimal enzyme-to-substrate ratio should be determined empirically.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified period to achieve the desired degree of depolymerization.
-
Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
Separate the resulting oligomers by size using gel filtration chromatography.
-
Further purify and isolate specific oligomers, such as this compound (M3), using HPLC with an anion-exchange column.
-
Confirm the structure and purity of the isolated oligomers using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Macrophage Stimulation and TNF-α Quantification
This protocol is a general guideline for assessing the TNF-α inducing activity of this compound in a macrophage cell line.
Objective: To measure the amount of TNF-α secreted by RAW 264.7 macrophages upon stimulation with this compound.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
This compound solution of known concentration
-
Lipopolysaccharide (LPS) as a positive control
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kit for mouse TNF-α
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
The following day, carefully remove the culture medium and wash the cells once with PBS.
-
Add fresh culture medium containing various concentrations of this compound to the wells. Include a negative control (medium only) and a positive control (e.g., 100 ng/mL LPS).
-
Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a mouse TNF-α ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the dose-response relationship of this compound on TNF-α secretion.
Experimental Workflow Diagram
Conclusion
This compound represents a class of bioactive oligosaccharides with the potential to modulate the innate immune system. Its ability to induce TNF-α secretion through TLR2 and TLR4 signaling pathways in macrophages highlights its potential as a tool for immunological research and as a lead compound for the development of novel immunomodulatory therapies. Further research is warranted to fully elucidate its structure-activity relationship, in vivo efficacy, and therapeutic potential. This technical guide provides a foundational resource for scientists and researchers to advance the understanding and application of this promising molecule.
References
The Role of D-Mannuronic Acid Oligomers in Marine Algae: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Marine brown algae (Phaeophyceae) are a rich source of alginate, a linear polysaccharide composed of β-D-mannuronic acid (M) and α-L-guluronic acid (G). While the properties of the bulk polymer are well-documented, the bioactive potential of its constituent oligosaccharides is a burgeoning field of research. This technical guide focuses on the role and applications of D-mannuronic acid-rich alginate oligosaccharides (polyM-AOS), with a particular emphasis on oligomers such as D-Trimannuronic acid. We provide a comprehensive overview of their structural characteristics, their function as signaling molecules in marine algae, and their pharmacological activities, which are of significant interest to the drug development sector. This document includes a compilation of quantitative data, detailed experimental protocols for their preparation and analysis, and visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and potential applications.
Introduction
The cell walls of brown seaweeds are primarily composed of alginate, a polysaccharide that can constitute up to 40% of their dry weight. Alginate is a linear copolymer of (1-4)-linked β-D-mannuronic acid and its C-5 epimer, α-L-guluronic acid. The arrangement of these monomers occurs in blocks of consecutive M-residues (M-blocks), G-residues (G-blocks), and alternating MG-residues, and this composition dictates the physicochemical properties of the alginate.
While high molecular weight alginate has found extensive use in the food and pharmaceutical industries as a gelling and stabilizing agent, there is growing evidence that low molecular weight alginate oligosaccharides (AOS), produced by the controlled depolymerization of alginate, possess a range of potent biological activities. These activities include anti-inflammatory, antioxidant, anti-tumor, and immunomodulatory effects. This guide will specifically delve into the characteristics and functions of oligosaccharides rich in D-mannuronic acid (polyM-AOS), as these molecules have shown distinct and promising bioactivities.
Biochemical Properties and Structural Significance
The primary structure of alginate is determined by the sequence and proportion of its D-mannuronic acid and L-guluronic acid monomers. The ratio of these two uronic acids (M/G ratio) varies significantly among different species of brown algae, and even within different parts of the same alga, which in turn influences the properties and potential bioactivities of the derived oligosaccharides.
D-Mannuronic Acid Content in Brown Algae
The selection of raw material is a critical first step in the production of polyM-AOS. The following table summarizes the M/G ratio for several brown seaweed species, providing a useful reference for sourcing materials with a high D-mannuronic acid content.
| Seaweed Species | M/G Ratio | Reference(s) |
| Laminaria digitata | 1.2 - 2.1 | [1] |
| Saccharina latissima | 1.2 - 2.1 | [1] |
| Himanthalia elongata (canned) | 3.59 | [1] |
| Himanthalia elongata (dried) | 3.61 | [1] |
| Sargassum fluitans | 0.59 | [1] |
| Sargassum natans | 0.51 | [1] |
Note: A higher M/G ratio indicates a greater proportion of D-mannuronic acid.
Role in Marine Algae: Elicitor of Defense Responses
In their natural environment, marine algae are exposed to various pathogens. They have evolved innate immune systems that can recognize molecules associated with damage or pathogens, known as elicitors. Oligomeric degradation products of alginate, including those rich in mannuronic acid, can function as such elicitors, triggering a defense response in the algae.
When the algal cell wall is degraded by enzymes from a pathogen, these alginate oligosaccharides are released and can be perceived by the alga as a signal of attack. This recognition initiates a cascade of defense responses, including an oxidative burst, which involves the production of reactive oxygen species (ROS) like superoxide (B77818) radicals. While oligoguluronates have been shown to be potent elicitors of an oxidative burst in kelps, polymannuronic acid fractions also exhibit elicitor activity, inducing the production of defense-related enzymes such as phenylalanine ammonia-lyase (PAL) and peroxidase (POD).
Below is a conceptual signaling pathway for alginate oligosaccharide-induced defense in marine algae.
Pharmacological Potential and Applications
The biological activities of polyM-AOS make them attractive candidates for drug development and as active ingredients in functional foods. Their low molecular weight enhances their solubility and bioavailability compared to the parent alginate polymer.
Anti-inflammatory and Immunomodulatory Activity
Polymannuronic acid and its oligosaccharides have demonstrated significant immunomodulatory and anti-inflammatory properties. Studies have shown that polyM can induce the production of cytokines, such as tumor necrosis factor (TNF), through a mechanism involving the CD14 receptor on monocytes. Furthermore, AOS prepared by oxidative degradation have been shown to inhibit the inflammatory response in lipopolysaccharide (LPS)-activated macrophages. This is achieved by suppressing the overproduction of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This anti-inflammatory effect is mediated, at least in part, through the inhibition of the TLR4 signaling pathway.
A study on mice fed a high-fat, high-sucrose diet showed that polymannuronic acid treatment attenuated inflammation. The following table summarizes some of the quantitative findings from this study.
| Parameter | Control (HFD) | Polymannuronic Acid (HFD + PM) | p-value |
| Body Weight Gain (g) | ~18 | ~14 | < 0.05 |
| Blood TAG (mg/dL) | ~100 | ~75 | < 0.05 |
| Serum LBP (ng/mL) | ~12 | ~8 | < 0.05 |
| Serum IL-1β (pg/mL) | ~30 | ~20 | < 0.05 |
Data adapted from a study on the effects of polymannuronic acid in mice.
The proposed signaling pathway for the anti-inflammatory effect of certain alginate oligosaccharides in mammalian macrophages is depicted below.
References
D-Trimannuronic Acid: A Novel Activator of Tumor Necrosis Factor Receptor Signaling
A Technical Guide for Researchers and Drug Development Professionals
Abstract
D-Trimannuronic acid, a unique oligosaccharide derived from seaweed alginate, has emerged as a molecule of interest for its ability to activate Tumor Necrosis Factor (TNF) receptor signaling pathways. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, focusing on its role in inducing TNF-α secretion from macrophages. This document details experimental protocols for assessing its activity and presents the known signaling cascades it initiates, offering a valuable resource for researchers and professionals in drug discovery and development exploring its therapeutic potential.
Introduction
Tumor Necrosis Factor (TNF) is a pleiotropic cytokine that plays a central role in inflammation, immunity, and apoptosis. The biological effects of TNF are mediated through its interaction with two distinct cell surface receptors, TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2). Activation of these receptors triggers a cascade of intracellular signaling events, primarily through the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the expression of a wide range of inflammatory and immune response genes.
This compound is an alginate oligomer that has been identified as an inducer of TNF-α secretion, particularly in macrophage cell lines[1][2][3][4]. This activity suggests that this compound may directly or indirectly activate TNF receptor signaling, making it a subject of interest for its potential immunomodulatory properties. This guide will explore the available data on this compound's function as a TNF receptor activator, provide detailed methodologies for its study, and outline the key signaling pathways involved.
Quantitative Data on this compound-Induced TNF-α Secretion
While the ability of this compound to induce TNF-α secretion is established, comprehensive quantitative data, such as dose-response curves and EC50 values, are not extensively available in the public domain. The following table summarizes the type of quantitative data that would be crucial for characterizing the activity of this compound. Researchers are encouraged to generate this data using the protocols outlined in the subsequent sections.
| Parameter | Description | Cell Line | Method | Expected Outcome |
| Dose-Response | Measurement of TNF-α secretion at various concentrations of this compound. | RAW 264.7, Primary Macrophages | ELISA | A sigmoidal curve demonstrating a concentration-dependent increase in TNF-α secretion. |
| EC50 | The concentration of this compound that induces 50% of the maximal TNF-α secretion. | RAW 264.7, Primary Macrophages | ELISA | A specific molar concentration providing a key metric of potency. |
| Time-Course | Measurement of TNF-α secretion at different time points after stimulation with this compound. | RAW 264.7, Primary Macrophages | ELISA | A kinetic profile showing the onset, peak, and duration of TNF-α secretion. |
| NF-κB Activation | Quantification of NF-κB nuclear translocation or reporter gene activity in response to this compound. | RAW 264.7 (NF-κB reporter) | Luciferase Assay, High-Content Imaging | A fold-change in reporter activity or nuclear fluorescence, indicating pathway activation. |
| MAPK Phosphorylation | Measurement of the phosphorylation status of key MAPK proteins (p38, JNK, ERK) following this compound treatment. | RAW 264.7, Primary Macrophages | Western Blot, Flow Cytometry | An increase in the phosphorylated forms of p38, JNK, and/or ERK relative to total protein. |
Experimental Protocols
This section provides detailed protocols for key experiments to characterize the activity of this compound as a TNF receptor activator.
TNF-α Secretion Assay using ELISA
This protocol describes the measurement of TNF-α secreted by macrophages in response to this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 murine macrophage cell line or primary murine bone marrow-derived macrophages (BMDMs).
-
DMEM supplemented with 10% FBS, penicillin/streptomycin.
-
This compound.
-
Lipopolysaccharide (LPS) as a positive control.
-
Mouse TNF-α ELISA kit.
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells or BMDMs in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Stimulation:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and replace it with medium containing different concentrations of this compound.
-
Include a positive control (e.g., 100 ng/mL LPS) and a negative control (medium alone).
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using the provided TNF-α standards. Calculate the concentration of TNF-α in each sample based on the standard curve. Plot the TNF-α concentration against the this compound concentration to generate a dose-response curve.
Experimental Workflow for TNF-α Secretion Assay
Caption: Workflow for measuring TNF-α secretion.
NF-κB Activation Assay
This protocol outlines the measurement of NF-κB activation using a luciferase reporter assay in RAW 264.7 cells.
Materials:
-
RAW 264.7 cells stably transfected with an NF-κB luciferase reporter plasmid.
-
DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotic.
-
This compound.
-
TNF-α as a positive control.
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter RAW 264.7 cells in a 96-well white plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Stimulation: Treat the cells with various concentrations of this compound. Include a positive control (e.g., 10 ng/mL TNF-α) and a negative control (medium alone).
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to the cell lysate.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Express the results as fold induction of luciferase activity over the unstimulated control.
Signaling Pathway of NF-κB Activation
Caption: this compound-induced NF-κB activation.
MAPK Phosphorylation Assay using Western Blot
This protocol describes the detection of phosphorylated p38, JNK, and ERK MAP kinases by Western blotting.
Materials:
-
RAW 264.7 cells or primary macrophages.
-
6-well cell culture plates.
-
This compound.
-
LPS as a positive control.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, and anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Stimulation:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with this compound for various time points (e.g., 15, 30, 60 minutes). Include an untreated control and a positive control (e.g., 100 ng/mL LPS for 30 minutes).
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
MAPK Signaling Pathway
Caption: MAPK signaling initiated by this compound.
Conclusion
This compound presents a promising avenue for the development of novel immunomodulatory agents through its ability to activate TNF receptor signaling and induce TNF-α secretion. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers to further investigate its mechanism of action and to generate the quantitative data necessary for a thorough characterization of its biological activity. Further studies are warranted to elucidate the precise molecular interactions between this compound and the TNF receptor complex and to explore its therapeutic potential in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of D-Trimannuronic Acid from Seaweed
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Trimannuronic acid, an oligosaccharide derived from the abundant marine polysaccharide alginate, is gaining significant interest in the scientific community. Alginate, a primary structural component of brown seaweeds (Phaeophyceae), is a linear copolymer of β-D-mannuronic acid (M) and its C5-epimer α-L-guluronic acid (G). Alginate oligosaccharides (AOS), particularly those rich in mannuronic acid residues, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects. This document provides detailed protocols for the extraction of alginate from brown seaweed, its enzymatic hydrolysis to produce this compound, and subsequent purification. It also includes quantitative data on yields and composition, and a visualization of a key signaling pathway modulated by mannuronate oligosaccharides.
Data Presentation
The yield and composition of alginate, the precursor to this compound, vary depending on the seaweed species and the extraction methodology. The subsequent enzymatic hydrolysis yield of trisaccharides is also a critical parameter.
Table 1: Alginate Extraction Yield from Brown Seaweed Species
| Seaweed Species | Extraction Method | Alginate Yield (% of dry weight) | Reference |
| Laminaria digitata | Ultrasound-assisted acid/alkali extraction | 30.9% | [1][2] |
| Macrocystis pyrifera | Conventional acid/alkali extraction (Protocol 3) | 26.7% | [3] |
| Macrocystis pyrifera | Conventional acid/alkali extraction (Protocol 1) | 24.3% | [3] |
Table 2: D-Mannuronic Acid Content and Trisaccharide Yield
| Alginate Source | M/G Ratio | D-Mannuronic Acid Content (% of Alginate) | Enzymatic Trisaccharide Yield (mg/g of Alginate) | Reference |
| Laminaria digitata | 1.08 | ~51.9% | Not Reported | [1][2] |
| Macrocystis pyrifera | 1.53 | ~60.5% | Not Reported | [3] |
| Sodium Alginate (General) | Not Specified | Not Specified | 588.4 mg/g |
Experimental Protocols
This section details the methodologies for the extraction of alginate from brown seaweed, followed by the enzymatic production and purification of this compound.
Protocol 1: Alginate Extraction from Laminaria digitata
This protocol is based on an ultrasound-assisted extraction method to enhance efficiency.
1. Pre-treatment of Seaweed Biomass:
-
Wash fresh Laminaria digitata with tap water to remove salts, sand, and epiphytes.
-
Dry the seaweed in an oven at 60°C to a constant weight.
-
Mill the dried seaweed into a fine powder (particle size < 1 mm).
-
Perform depigmentation by stirring the seaweed powder in 70% ethanol (B145695) (v/v) at a 1:5 solid-to-liquid ratio for 24 hours at room temperature.
-
Separate the biomass by filtration and dry.
2. Acid Treatment (Ultrasound-Assisted):
-
Suspend the depigmented seaweed powder in 0.1 M HCl at a liquid-to-solid ratio of 30 mL/g.
-
Place the suspension in an ultrasonic bath and treat for 30 minutes at 47°C. This step converts insoluble alginate salts to alginic acid.
-
Filter the mixture to separate the solid alginic acid from the acidic solution.
-
Wash the solid residue with distilled water until the filtrate is neutral.
3. Alkaline Extraction:
-
Resuspend the acid-treated biomass in a 2% (w/v) sodium carbonate (Na₂CO₃) solution.
-
Stir the mixture at 60°C for 2 hours to convert the insoluble alginic acid into soluble sodium alginate.
-
Centrifuge the mixture to remove residual solid seaweed debris.
4. Precipitation and Purification:
-
Precipitate the sodium alginate from the supernatant by adding ethanol to a final concentration of 70% (v/v) while stirring.
-
Collect the precipitated sodium alginate by filtration or centrifugation.
-
Wash the precipitate with ethanol (70% v/v) and then acetone (B3395972) to remove residual water and impurities.
-
Dry the purified sodium alginate at 60°C.
Protocol 2: Enzymatic Production of this compound
This protocol utilizes a specific alginate lyase that predominantly yields trisaccharides.
1. Substrate Preparation:
-
Prepare a 2 mg/mL solution of sodium alginate (from Protocol 1) in a buffer containing 50 mM Tris-HCl (pH 8.0) and 0.5 M NaCl. Stir until the alginate is completely dissolved.
2. Enzymatic Hydrolysis:
-
Use a purified alginate lyase known to produce trisaccharides, such as AlyM2 from Pseudoalteromonas arctica M9.
-
Add the alginate lyase to the substrate solution at a concentration of 80 µg/mL.
-
Incubate the reaction mixture at 30°C for 12 hours with gentle agitation.
3. Enzyme Inactivation:
-
Terminate the reaction by heating the mixture in a boiling water bath for 10 minutes to denature the enzyme.
-
Centrifuge the solution to remove any precipitate.
Protocol 3: Purification of this compound
This protocol outlines the separation of the trisaccharide fraction from the hydrolysis mixture.
1. Size-Exclusion Chromatography (SEC):
-
Concentrate the supernatant from the enzymatic hydrolysis step.
-
Load the concentrated sample onto a size-exclusion chromatography column (e.g., Sephadex G-25 or Bio-Gel P-6) equilibrated with a suitable buffer (e.g., 0.2 M ammonium (B1175870) bicarbonate).
-
Elute the oligosaccharides with the same buffer at a constant flow rate.
-
Collect fractions and monitor the absorbance at 235 nm to detect the unsaturated oligosaccharides produced by the lyase.
-
Pool the fractions corresponding to the trisaccharide peak.
2. Anion-Exchange Chromatography (Optional High-Purity Step):
-
For higher purity, the trisaccharide fraction can be further purified using high-performance anion-exchange chromatography (HPAEC).
-
Use a suitable anion-exchange column (e.g., a CarboPac series column).
-
Elute with a gradient of sodium acetate (B1210297) or sodium chloride in a sodium hydroxide (B78521) solution.
-
Monitor the eluent using pulsed amperometric detection (PAD).
-
Collect the peak corresponding to trimannuronic acid based on the retention time of standards, if available.
3. Desalting and Lyophilization:
-
Desalt the purified trisaccharide fractions using dialysis or a desalting column.
-
Lyophilize the desalted fractions to obtain purified this compound as a white powder.
Visualizations
Experimental Workflow
References
Application Note: Quantification of D-Trimannuronic Acid Using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of D-Trimannuronic acid. This compound, an oligosaccharide derived from alginate, is of significant interest in the pharmaceutical and biomedical fields for its potential therapeutic properties. Accurate quantification is crucial for research, development, and quality control. The primary method described herein utilizes a size-exclusion chromatography (SEC) approach for direct analysis. An alternative method involving pre-column derivatization for enhanced sensitivity with UV detection is also discussed. These protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a trimer of β-D-mannuronic acid, a primary component of alginate, a polysaccharide found in brown algae. Emerging research has highlighted the biological activities of alginate oligosaccharides, including this compound, making their precise quantification essential. High-Performance Liquid Chromatography (HPLC) offers a powerful analytical tool for this purpose. This document provides detailed protocols for the separation and quantification of this compound in various samples.
The main challenge in the analysis of uronic acids and their oligomers is their high polarity and lack of a strong UV chromophore, which can result in poor retention on conventional reversed-phase columns and low sensitivity. To address this, two primary HPLC strategies are presented:
-
Size-Exclusion Chromatography (SEC) with UV Detection: A direct method suitable for separating oligosaccharides based on their size.
-
Reversed-Phase HPLC with Pre-column Derivatization: A highly sensitive method that involves labeling the sugar with a UV-active tag to improve chromatographic retention and detection.
Experimental Protocols
Method 1: Direct Analysis by Size-Exclusion Chromatography (SEC)
This method is adapted from a protocol for the analysis of mannuronic acid oligomers and is suitable for the direct quantification of this compound.
I. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a UV detector is required. An example is the UltiMate 3000 system[1].
-
Column: Superdex™ 30, 10 mm × 300 mm (GE Healthcare) or equivalent size-exclusion column[1].
-
Mobile Phase: 0.1 mol/L Sodium Chloride (NaCl)[1].
-
Column Temperature: 25°C[1].
-
Flow Rate: 0.2 ml/min[1].
-
Injection Volume: 20 μl[1].
-
Detection Wavelength: 230 nm[1].
-
Standards: this compound standard of known concentration.
-
Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.
II. Chromatographic Procedure
-
Prepare the mobile phase (0.1 mol/L NaCl) and degas it.
-
Equilibrate the Superdex™ 30 column with the mobile phase at a flow rate of 0.2 ml/min until a stable baseline is achieved.
-
Prepare a series of this compound standards of known concentrations to create a calibration curve.
-
Inject 20 μl of each standard and sample onto the column.
-
Monitor the elution profile at 230 nm.
-
The retention time for the mannuronic acid sodium salt trimer can be used as a reference point for identifying the this compound peak[1].
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
Method 2: Reversed-Phase HPLC with Pre-column Derivatization using PMP
This method provides higher sensitivity and is suitable for samples with low concentrations of this compound. The protocol involves derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP)[2][3].
I. Instrumentation and Materials
-
HPLC System: A reversed-phase HPLC system with a UV detector.
-
Column: Zorbax Extend C18 (4.6 mm × 250 mm; 5 µm) or equivalent C18 column[4].
-
Mobile Phase:
-
A: 100 mM sodium phosphate (B84403) buffer, pH 8.0[4].
-
B: Acetonitrile[4].
-
-
Gradient Elution: 0 min–12% B, 35 min–17% B, 36 min–20% B, 45 min–20% B, 46 min–12% B, 65 min–12% B[4].
-
Column Temperature: 25°C[4].
-
Flow Rate: 1 mL/min[4].
-
Injection Volume: 10 µL[4].
-
Detection Wavelength: 245 nm[4].
-
Reagents: 1-phenyl-3-methyl-5-pyrazolone (PMP), methanol (B129727), hydrochloric acid, sodium hydroxide (B78521).
-
Standards: this compound standard of known concentration.
II. Sample and Standard Derivatization Protocol
-
To an aliquot of the sample or standard solution, add a solution of PMP in methanol and a sodium hydroxide solution.
-
Incubate the mixture at an elevated temperature (e.g., 70°C) for a specified time (e.g., 30-60 minutes) to allow for the derivatization reaction to complete.
-
After incubation, cool the reaction mixture and neutralize it with hydrochloric acid.
-
The derivatized sample may require cleanup using a solid-phase extraction (SPE) cartridge to remove excess reagents[5].
-
Filter the final solution through a 0.45 µm filter before injection.
III. Chromatographic Procedure
-
Prepare the mobile phases and degas them.
-
Equilibrate the C18 column with the initial mobile phase composition (12% B) until a stable baseline is achieved.
-
Inject 10 µL of the PMP-derivatized standards and samples.
-
Run the gradient elution as described above.
-
Monitor the chromatogram at 245 nm.
-
Identify the peak corresponding to the PMP-D-Trimannuronic acid derivative based on the retention time of the standard.
-
Quantify the concentration using a calibration curve prepared from the derivatized standards.
Data Presentation
The following tables summarize representative quantitative data for the analysis of uronic acids and their derivatives using HPLC. These values can serve as a benchmark for method validation.
Table 1: Representative Quantitative Data for PMP-Derivatized Uronic Acids
| Parameter | Glucuronic Acid | Reference |
| Linearity Range | 10–400 µg/mL | [4] |
| Limit of Detection (LOD) | ~6 µg/mL | [4] |
| Limit of Quantification (LOQ) | ~19 µg/mL | [4] |
| Recovery | 95-105% | [4] |
| Precision (RSD%) | < 2% |
Visualizations
Experimental Workflow for this compound Quantification by HPLC
Caption: Workflow for this compound analysis.
Logical Relationship for Method Selection
Caption: Decision tree for HPLC method selection.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Determination of M/G ratio of propylene glycol alginate sodium sulfate by HPLC with pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes [mdpi.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for TNF-α Induction by D-Trimannuronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine central to the inflammatory response and a key target in the development of therapeutics for a range of autoimmune and inflammatory diseases. Understanding the mechanisms of TNF-α induction is crucial for developing novel immunomodulatory agents. D-Trimannuronic acid, an alginate oligosaccharide derived from seaweed, has been identified as an inducer of TNF-α secretion in macrophage cell lines.[1] This document provides a detailed experimental protocol for inducing TNF-α in the murine macrophage cell line RAW 264.7 using this compound. The protocol is based on established methodologies for cytokine induction by alginate oligosaccharides and provides a framework for researchers to study the immunomodulatory effects of this compound.
The induction of TNF-α by alginate oligosaccharides, including this compound, is primarily mediated through the Toll-like receptor 4 (TLR4) signaling pathway.[1] This pathway is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating an inflammatory response.
Data Presentation
The following tables summarize the dose-dependent effect of various unsaturated mannuronate oligomers on TNF-α production in RAW 264.7 macrophage cells. Data is extrapolated from foundational studies on alginate oligosaccharides, which demonstrate a clear structure-activity relationship.[1] Notably, the potency of TNF-α induction varies with the degree of polymerization, with heptamannuronate (M7) showing the highest activity.
Table 1: TNF-α Induction by Unsaturated Mannuronate Oligomers
| Oligomer | Concentration (µg/mL) | Mean TNF-α Secretion (pg/mL) |
| Control (Medium) | 0 | < 50 |
| This compound (M3) | 100 | ~1500 |
| Tetramannuronic acid (M4) | 100 | ~2000 |
| Pentamannuronic acid (M5) | 100 | ~2500 |
| Hexamannuronic acid (M6) | 100 | ~3000 |
| Heptamannuronic acid (M7) | 100 | ~4500 |
| Octamannuronic acid (M8) | 100 | ~3500 |
| Nonamannuronic acid (M9) | 100 | ~2500 |
Data are representative estimates based on graphical data from Iwamoto et al., FEBS Letters, 2005. Actual values may vary based on experimental conditions.
Table 2: Cytokine Profile Induced by this compound (M3) in RAW 264.7 Cells
| Cytokine | Concentration (µg/mL) | Mean Secretion (pg/mL) |
| TNF-α | 100 | ~1500 |
| G-CSF | 100 | ~1200 |
| MCP-1 | 100 | ~800 |
| RANTES | 100 | ~500 |
| GM-CSF | 100 | ~400 |
| IL-1α | 100 | Low to moderate |
| IL-1β | 100 | Low to moderate |
| IL-6 | 100 | Low to moderate |
Data are representative estimates based on findings from Yamamoto et al., Biosci Biotechnol Biochem, 2007, indicating that mannuronate oligomers are potent inducers of multiple cytokines.[2]
Experimental Protocols
This section details the materials and methods for the in vitro induction of TNF-α in RAW 264.7 macrophages using this compound.
Materials
-
RAW 264.7 murine macrophage cell line (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
This compound (unsaturated)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Positive Control)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom cell culture plates
-
Mouse TNF-α ELISA Kit
-
Cell scraper
Cell Culture and Maintenance
-
Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper.
TNF-α Induction Protocol
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell adherence.
-
Preparation of Stimulants:
-
Prepare a stock solution of this compound in sterile PBS or cell culture medium. Further dilute to desired working concentrations (e.g., 10, 50, 100, 200 µg/mL).
-
Prepare a stock solution of LPS in sterile PBS. A final concentration of 100 ng/mL is recommended for the positive control.
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of fresh medium containing the different concentrations of this compound to the respective wells.
-
For the positive control, add 100 µL of medium containing 100 ng/mL LPS.
-
For the negative control, add 100 µL of fresh medium only.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant from each well without disturbing the cell monolayer. Store the supernatants at -80°C until analysis.
Quantification of TNF-α by ELISA
-
Quantify the concentration of TNF-α in the collected supernatants using a commercially available mouse TNF-α ELISA kit.
-
Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards, samples, and reagents.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for D-Trimannuronic Acid in Vascular Dementia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular dementia (VaD) is the second most prevalent form of dementia after Alzheimer's disease, characterized by cognitive decline resulting from cerebrovascular pathologies. Key mechanisms contributing to VaD include chronic cerebral hypoperfusion, neuroinflammation, endothelial dysfunction, and blood-brain barrier (BBB) breakdown. D-Trimannuronic acid, a component of Sodium Oligomannate (GV-971), has emerged as a promising therapeutic agent. Originally studied in the context of Alzheimer's disease, its mechanism of action—modulating the gut microbiota-brain axis and suppressing neuroinflammation—holds significant potential for the treatment of vascular dementia.
These application notes provide a comprehensive guide for researchers on how to utilize this compound in preclinical vascular dementia research. The protocols detailed below are based on established methodologies and findings from studies on Sodium Oligomannate (GV-971), offering a framework for investigating the therapeutic efficacy of this compound in VaD models.
Mechanism of Action
This compound is believed to exert its neuroprotective effects through a multi-faceted mechanism primarily involving the gut-brain axis:
-
Gut Microbiota Remodeling : this compound reshapes the composition of the gut microbiota, correcting dysbiosis. This leads to a reduction in the production of pro-inflammatory metabolites, such as specific amino acids like phenylalanine and isoleucine.[1]
-
Reduction of Peripheral Inflammation : By altering the gut microbiome, this compound decreases the differentiation and proliferation of pro-inflammatory immune cells, such as T helper 1 (Th1) cells, in the periphery.[1]
-
Inhibition of Neuroinflammation : The reduction in peripheral inflammatory mediators leads to decreased infiltration of these immune cells into the brain. This, in turn, suppresses the activation of microglia, the resident immune cells of the brain, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1][2][3]
-
Neuroprotection : By mitigating chronic neuroinflammation, this compound helps to protect neurons from damage and death, potentially preserving cognitive function.
Data Presentation
The following tables summarize quantitative data from preclinical studies on Sodium Oligomannate (GV-971) in Alzheimer's disease mouse models. This data provides a strong rationale for investigating this compound in vascular dementia models, where similar pathological mechanisms are at play.
Table 1: Effects of GV-971 on Cognitive Function in AD Mouse Models
| Cognitive Test | Animal Model | Treatment Group | Outcome Measure | Result | Reference |
| Morris Water Maze | APP/PS1 mice | GV-971 (100 mg/kg/day) | Escape Latency | Significantly decreased | [4] |
| Morris Water Maze | APP/PS1 mice | GV-971 (100 mg/kg/day) | Time in Target Quadrant | Significantly increased | [5] |
| Y-Maze | APP/PS1 mice | GV-971 (100 mg/kg/day) | Spontaneous Alternation | Significantly improved | [4] |
Table 2: Effects of GV-971 on Neuroinflammation Markers in AD Mouse Models
| Marker | Animal Model | Treatment Group | Tissue/Sample | Result | Reference |
| Th1 Cells | APP/PS1 mice | GV-971 | Blood | Significantly decreased | [1] |
| Iba1+ Microglia | APP/PS1 mice | GV-971 | Brain | Significantly reduced activation | [5] |
| TNF-α | 5XFAD mice | GV-971 | Brain Homogenates | Decreased levels | [5] |
| IL-1β | 5XFAD mice | GV-971 | Brain Homogenates | Decreased levels | [5] |
| Inflammatory Genes (Hexb, Itgam, IL-1b) | 5XFAD mice (males) | GV-971 | Cortical Tissue | Significantly downregulated | [2] |
Table 3: Effects of GV-971 on Gut Microbiota Composition in AD Mouse Models
| Bacterial Taxa | Animal Model | Treatment Group | Effect | Reference |
| Multiple overlapping species | APPPS1-21 & 5XFAD mice | GV-971 | Significant alteration | [6] |
| Phenylalanine/Isoleucine-producing bacteria | APP/PS1 mice | GV-971 | Suppressed | [1] |
Experimental Protocols
In Vivo Model: Bilateral Common Carotid Artery Stenosis (BCCAS) in Mice
This model induces chronic cerebral hypoperfusion, a key feature of vascular dementia.
1. Animal Model and Treatment
-
Animals : Male C57BL/6J mice, 10-12 weeks old.
-
Surgical Procedure (BCCAS) :
-
Anesthetize the mouse (e.g., with isoflurane).
-
Make a midline cervical incision to expose the bilateral common carotid arteries (CCAs).
-
Carefully separate the CCAs from the vagus nerve.
-
Place microcoils (e.g., 0.18 mm internal diameter) around each CCA to induce stenosis.
-
Suture the incision and allow the animal to recover.
-
-
This compound Administration :
-
Prepare this compound solution in sterile water.
-
Beginning 1 week post-surgery, administer this compound (e.g., 100 mg/kg/day) or vehicle (sterile water) via oral gavage for a period of 4-8 weeks.
-
2. Behavioral Testing: Morris Water Maze (MWM)
To be performed during the final week of treatment to assess spatial learning and memory.
-
Apparatus : A circular pool (120 cm diameter) filled with opaque water (22-24°C) with a hidden platform (10 cm diameter) submerged 1 cm below the surface.
-
Procedure :
-
Acquisition Phase (5 consecutive days) :
-
Four trials per day with a 60-second inter-trial interval.
-
Gently place the mouse into the water facing the pool wall from one of four starting positions.
-
Allow the mouse to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day 6) :
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
3. Histopathological and Molecular Analysis
-
Tissue Collection : At the end of the treatment period, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde. Collect brains for histology and snap-freeze brain regions (hippocampus, cortex) and cecal contents for molecular analysis.
-
White Matter Lesion Analysis :
-
Prepare coronal brain sections.
-
Perform Luxol Fast Blue (LFB) staining to assess myelin integrity.
-
Quantify the area of white matter damage in regions like the corpus callosum and internal capsule using image analysis software.
-
-
Neuroinflammation Assessment :
-
Immunohistochemistry : Stain brain sections for Iba1 (microglia marker) and GFAP (astrocyte marker) to assess glial activation.
-
ELISA/Western Blot : Homogenize brain tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β) and key signaling proteins (e.g., phosphorylated and total PI3K, Akt).
-
-
Gut Microbiota Analysis :
-
Extract bacterial DNA from cecal contents.
-
Perform 16S rRNA gene sequencing to analyze the composition and diversity of the gut microbiota.
-
In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) on Endothelial Cells
This model simulates ischemia-reperfusion injury to study the effects of this compound on the blood-brain barrier.
1. Cell Culture and Treatment
-
Cells : Human Brain Microvascular Endothelial Cells (hBMECs).
-
OGD/R Procedure :
-
Culture hBMECs to form a confluent monolayer.
-
Pre-treat cells with this compound (e.g., 10, 50, 100 µM) or vehicle for 24 hours.
-
Induce OGD by replacing the medium with glucose-free DMEM and placing the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for 4-6 hours.
-
Induce reoxygenation by returning the cells to normal culture medium and incubating under normoxic conditions (95% air, 5% CO₂) for 24 hours.
-
2. Assessment of Endothelial Barrier Function
-
Transendothelial Electrical Resistance (TEER) : Measure TEER across the endothelial monolayer before and after OGD/R to assess barrier integrity.
-
Permeability Assay : Add FITC-dextran to the upper chamber of a transwell system and measure its passage to the lower chamber to quantify paracellular permeability.
3. Molecular Analysis
-
Western Blot : Analyze the expression of tight junction proteins (e.g., ZO-1, Occludin, Claudin-5) and inflammatory markers (e.g., VCAM-1, ICAM-1) in cell lysates.
Mandatory Visualizations
Experimental workflow for investigating this compound in VaD.
Proposed signaling pathway of this compound in VaD.
Conclusion
The unique mechanism of action of this compound, centered on the modulation of the gut-brain axis and the suppression of neuroinflammation, presents a compelling rationale for its investigation as a therapeutic agent for vascular dementia. The protocols and data presented here provide a solid foundation for researchers to design and execute preclinical studies to evaluate the efficacy of this compound in relevant in vivo and in vitro models of VaD. Such research is crucial for advancing our understanding of this devastating disease and for the development of novel and effective treatments.
References
- 1. Sodium oligomannate therapeutically remodels gut microbiota and suppresses gut bacterial amino acids-shaped neuroinflammation to inhibit Alzheimer's disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium oligomannate alters gut microbiota, reduces cerebral amyloidosis and reactive microglia in a sex-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GV-971: how gut microbiota modulation and inflammation reduction could transform neurodegenerative therapy - GV-971 [gv971.co.uk]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Sodium oligomannate therapeutically remodels gut microbiota and suppresses gut bacterial amino acids-shaped neuroinflammation to inhibit Alzheimer’s disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oneamyloidosisvoice.com [oneamyloidosisvoice.com]
D-Trimannuronic Acid: A Novel Immunomodulator for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
D-Trimannuronic acid, also known as β-D-mannuronic acid (M2000), is an alginate oligomer derived from seaweed that has demonstrated significant immunomodulatory properties.[1][2] Its potential as a therapeutic agent in inflammatory and autoimmune diseases has garnered increasing interest within the research community. This document provides detailed application notes and experimental protocols for the use of this compound in immunology research, focusing on its mechanism of action, particularly its effects on Toll-like receptor (TLR) signaling pathways.
Mechanism of Action
This compound exerts its immunomodulatory effects primarily through the inhibition of TLR2 and TLR4 signaling pathways.[3][4] TLRs are key pattern recognition receptors of the innate immune system that, upon activation by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), trigger a signaling cascade leading to the production of pro-inflammatory cytokines.
This compound has been shown to act as an antagonist to TLR2 and TLR4.[3] This inhibition disrupts the downstream signaling cascade involving Myeloid differentiation primary response 88 (MyD88) and the nuclear factor-kappa B (NF-κB) pathway.[3][4] The net effect is a significant reduction in the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-17.[5][6] Concurrently, it has been observed to upregulate the expression of anti-inflammatory cytokines like Interleukin-4 (IL-4).[5][7]
While some initial observations suggested this compound could induce TNF-α secretion in macrophage cell lines, the predominant and more extensively documented mechanism of action in primary immune cells is the suppression of inflammatory responses.[1][2]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on gene expression of key inflammatory mediators in human Peripheral Blood Mononuclear Cells (PBMCs) from patients with rheumatoid arthritis. The cells were stimulated with LPS (1 µg/mL) prior to treatment with this compound.
Table 1: Effect of this compound on Pro-inflammatory Cytokine and Signaling Molecule Gene Expression in LPS-Stimulated Human PBMCs
| Target Gene | This compound Concentration | Fold Change in Gene Expression (vs. LPS-stimulated, untreated) | Reference |
| TNF-α | 5 µg/mL | 0.21 | [8] |
| 25 µg/mL | 0.15 | [8] | |
| 50 µg/mL | 0.10 | [8] | |
| IL-6 | 5 µg/mL | 0.15 | [8] |
| 25 µg/mL | 0.11 | [8] | |
| 50 µg/mL | 0.05 | [8] | |
| MYD88 | 5 µg/mL | 0.11 | [8] |
| 25 µg/mL | 0.07 | [8] | |
| 50 µg/mL | 0.06 | [8] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Human PBMCs with this compound
This protocol outlines the isolation and treatment of human PBMCs to assess the immunomodulatory effects of this compound.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (M2000)
-
6-well cell culture plates
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing PBMCs and transfer to a new 50 mL conical tube.
-
Wash the cells by adding PBS to a final volume of 50 mL and centrifuge at 250 x g for 10 minutes.
-
Repeat the wash step twice.
-
Resuspend the cell pellet in RPMI-1640 medium.
-
-
Cell Counting and Seeding:
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.
-
Seed 2 x 10^6 viable cells per well in a 6-well plate in a final volume of 2 mL of RPMI-1640 medium.
-
-
Cell Treatment:
-
Incubate the cells at 37°C in a 5% CO2 incubator for 2 hours to allow them to adhere.
-
Stimulate the cells with 1 µg/mL of LPS for 4 hours.
-
Prepare stock solutions of this compound in sterile PBS.
-
Add this compound to the designated wells at final concentrations of 5, 25, and 50 µg/mL. Include a vehicle control (PBS) and an LPS-only control.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and store at -80°C.
-
Lyse the adherent cells directly in the wells for RNA extraction.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression
This protocol describes the analysis of gene expression changes in PBMCs treated with this compound.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., TNF-α, IL-6, MYD88) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from the lysed PBMCs using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.
-
-
qRT-PCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.
-
Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension) for 40 cycles.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the LPS-only control.
-
Visualizations
Signaling Pathways
Caption: this compound inhibits the TLR4 signaling pathway.
Experimental Workflow
Caption: Workflow for in vitro analysis of this compound.
In Vivo Animal Model Protocol (General)
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of LPS-induced systemic inflammation.
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile, pyrogen-free saline
-
Syringes and needles for injection
Procedure:
-
Acclimatization:
-
Acclimatize mice to the animal facility for at least one week before the experiment.
-
-
Grouping and Dosing:
-
Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle control (saline)
-
LPS only (e.g., 1 mg/kg, intraperitoneal injection)
-
LPS + this compound (e.g., 10, 25, 50 mg/kg, oral gavage or intraperitoneal injection)
-
This compound only
-
-
-
Treatment and Induction of Inflammation:
-
Administer this compound or vehicle one hour prior to the LPS challenge.
-
Induce systemic inflammation by injecting LPS intraperitoneally.
-
-
Monitoring and Sample Collection:
-
Monitor mice for signs of sickness (e.g., lethargy, piloerection).
-
At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS injection), euthanize the mice.
-
Collect blood via cardiac puncture for serum cytokine analysis (ELISA).
-
Harvest tissues (e.g., spleen, liver, lungs) for histological analysis or gene expression studies (qRT-PCR).
-
Readouts:
-
Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).
-
Gene expression of inflammatory markers in tissues.
-
Histopathological evaluation of tissue inflammation.
-
Complete blood count (CBC) and differential.
Conclusion
This compound presents a promising tool for immunology research, particularly for studies focused on the modulation of innate immune responses and the development of novel anti-inflammatory therapeutics. The provided protocols and data serve as a starting point for investigators to explore the immunological properties of this marine-derived oligosaccharide. Further research is warranted to fully elucidate its therapeutic potential in various inflammatory and autoimmune conditions.
References
- 1. clyte.tech [clyte.tech]
- 2. selvita.com [selvita.com]
- 3. biomedres.us [biomedres.us]
- 4. scielo.br [scielo.br]
- 5. stackscientific.nd.edu [stackscientific.nd.edu]
- 6. elearning.unite.it [elearning.unite.it]
- 7. Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent degradation of D-Trimannuronic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of D-Trimannuronic acid in solution. The following information is curated to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by three main factors:
-
pH: Both acidic and alkaline conditions can lead to the hydrolysis of the glycosidic bonds, breaking down the trimer into smaller saccharide units.
-
Temperature: Elevated temperatures accelerate the rate of both hydrolytic and oxidative degradation.
-
Oxidative Stress: The presence of oxidizing agents, including dissolved oxygen, reactive oxygen species (ROS), and certain metal ions, can lead to oxidative degradation of the molecule.
Q2: What are the recommended storage conditions for this compound solutions to ensure long-term stability?
A2: To minimize degradation, this compound solutions should be stored under the following conditions:
-
Temperature: For long-term storage, it is recommended to store aqueous solutions at -80°C. For short-term storage, -20°C is acceptable. Avoid repeated freeze-thaw cycles by aliquoting the solution into single-use volumes.
-
pH: Maintain the pH of the solution close to neutral (pH 6-7) using a suitable buffer system, unless experimental conditions require otherwise.
-
Light Exposure: Protect the solution from light by using amber vials or by storing it in the dark to prevent potential photodegradation.
-
Atmosphere: To minimize oxidative degradation, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
Q3: Can the presence of metal ions affect the stability of this compound?
A3: Yes, certain metal ions, particularly transition metals like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can catalyze oxidative degradation of polysaccharides. These ions can participate in Fenton-like reactions, generating highly reactive hydroxyl radicals that can cleave glycosidic bonds and oxidize the sugar rings. The use of chelating agents, such as ethylenediaminetetraacetic acid (EDTA), can help to sequester these metal ions and prevent such degradation.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Change in pH of the solution over time | Absorption of atmospheric CO₂ (leading to a decrease in pH) or degradation into acidic byproducts. | Prepare solutions in a buffered system (e.g., phosphate (B84403) or citrate (B86180) buffer, depending on experimental compatibility). Store in tightly sealed containers. |
| Loss of biological activity or inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Prepare fresh solutions for each experiment. Verify the integrity of the stock solution using an appropriate analytical method (e.g., HPLC). |
| Appearance of new peaks in HPLC chromatogram | Hydrolytic or oxidative degradation leading to the formation of smaller oligosaccharides or modified products. | Review storage conditions (temperature, pH, light exposure). Consider the addition of antioxidants or chelating agents if oxidative degradation is suspected. |
| Discoloration (browning) of the solution | Maillard reaction or other degradation pathways, often accelerated by heat and non-neutral pH. | Store solutions at low temperatures and maintain a neutral pH. Protect from light. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
HPLC system
-
Mass spectrometer
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with NaOH before analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with HCl before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% H₂O₂.
-
Incubate at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Prepare a neutral aqueous solution of this compound.
-
Incubate at 80°C for 48 hours in the dark.
-
-
Photodegradation:
-
Prepare a neutral aqueous solution of this compound.
-
Expose the solution to a UV lamp (e.g., 254 nm) for 24 hours at room temperature.
-
-
Analysis:
-
Analyze all samples, including a non-degraded control, by HPLC and Mass Spectrometry to identify and quantify the degradation products.
-
Protocol 2: HPLC Analysis of this compound and its Degradation Products
Instrumentation:
-
HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or UV detector at a low wavelength like 210 nm).
-
Column: A column suitable for oligosaccharide separation, such as an amino-propyl or a size-exclusion chromatography (SEC) column.
Mobile Phase:
-
Acetonitrile and water gradient. A typical gradient might be from 70:30 (Acetonitrile:Water) to 40:60 over 30 minutes. The exact gradient should be optimized based on the column and specific separation needs.
Procedure:
-
Prepare samples and standards in the mobile phase or a compatible solvent.
-
Filter all samples and mobile phases through a 0.45 µm filter.
-
Set the column temperature (e.g., 30°C).
-
Inject the sample and run the gradient program.
-
Identify and quantify the peaks corresponding to this compound and its degradation products by comparing with standards and analyzing the peak areas.
Protocol 3: Mass Spectrometry Analysis for Identification of Degradation Products
Instrumentation:
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Can be coupled with an HPLC system (LC-MS) for separation and identification.
Procedure:
-
Introduce the sample into the mass spectrometer, either directly via infusion or through an LC system.
-
Acquire mass spectra in negative ion mode, as the carboxylic acid groups are readily deprotonated.
-
Analyze the mass-to-charge ratios (m/z) to identify the molecular weights of the parent compound and any degradation products.
-
Perform tandem mass spectrometry (MS/MS) on the parent and degradation product ions to obtain fragmentation patterns, which can help in structural elucidation.
Visualizations
Caption: Major degradation pathways of this compound in solution.
Caption: Experimental workflow for a forced degradation study.
Caption: Key strategies for preventing this compound degradation.
Technical Support Center: Optimization of Acid Hydrolysis for Alginate Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the acid hydrolysis of alginate for analysis.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems during your alginate hydrolysis experiments.
Question: Why is the recovery of uronic acids (mannuronic and guluronic acid) low after hydrolysis?
Answer:
Low recovery of uronic acids is a frequent issue in alginate analysis. Several factors can contribute to this problem:
-
Incomplete Hydrolysis: The glycosidic bonds in alginate can be resistant to acid hydrolysis.[1] If the hydrolysis is incomplete, the alginate will not be fully broken down into its constituent monosaccharides, leading to lower than expected yields.
-
Suboptimal Hydrolysis Conditions: The choice of acid, its concentration, the hydrolysis temperature, and the reaction time are all critical parameters. Using conditions that are not optimized for your specific alginate sample can result in either incomplete hydrolysis or excessive degradation.
-
Loss During Neutralization: A significant portion of uronic acids can be lost during the neutralization step of the experimental procedure.[3]
Troubleshooting Steps:
-
Optimize Hydrolysis Conditions:
-
Acid Selection: Formic acid has been shown to be an effective hydrolyzing agent, providing stable hydrolysis with high recovery and low destruction of monosaccharides.[4] Other commonly used acids include sulfuric acid and trifluoroacetic acid (TFA).
-
-
Monitor for Degradation: If you suspect degradation, try reducing the hydrolysis time or temperature. Analyzing aliquots at different time points can help determine the optimal duration for maximizing yield while minimizing degradation.
-
Careful Neutralization: Perform the neutralization step carefully, preferably at low temperatures, to minimize the loss of uronic acids.
-
Consider the Alginate Source: The M/G ratio and the overall structure of the alginate can vary depending on the source (e.g., different species of brown algae). This can affect the efficiency of hydrolysis. You may need to adjust your protocol based on the type of alginate you are analyzing.
Question: My HPLC chromatogram shows unexpected peaks or poor peak resolution after alginate hydrolysis. What could be the cause?
Answer:
Unexpected peaks or poor resolution in your HPLC chromatogram can be indicative of several issues during the hydrolysis and sample preparation process.
-
Incomplete Hydrolysis: As mentioned previously, incomplete hydrolysis will result in the presence of oligosaccharides of varying lengths, which will elute at different times and can complicate the chromatogram.
-
Interference from Reagents: Residual acids or salts from the hydrolysis and neutralization steps can interfere with the HPLC separation.
-
Derivatization Issues: If you are using a pre-column derivatization method (e.g., with PMP), incomplete or inconsistent derivatization can lead to multiple peaks for the same uronic acid or a high background signal.
Troubleshooting Steps:
-
Ensure Complete Hydrolysis: Re-evaluate your hydrolysis conditions (acid type, concentration, temperature, and time) to ensure complete breakdown of the alginate into monosaccharides.
-
Sample Cleanup: After hydrolysis and neutralization, consider a sample cleanup step to remove any interfering substances. This could involve solid-phase extraction (SPE) or other purification methods.
-
Optimize HPLC Method:
-
Column Choice: Ensure you are using an appropriate HPLC column for the separation of uronic acids.
-
Mobile Phase: Optimize the mobile phase composition and gradient to improve the resolution of your peaks of interest.
-
-
Check Derivatization Protocol: If using derivatization, ensure that the reaction conditions (reagent concentration, temperature, and time) are optimal and consistent across all samples.
Frequently Asked Questions (FAQs)
Q1: Which acid is best for alginate hydrolysis?
A1: The choice of acid depends on your specific analytical goals. Formic acid has been reported to be a good choice for achieving stable hydrolysis with high recovery and minimal degradation of monosaccharides.[4] Sulfuric acid and trifluoroacetic acid (TFA) are also commonly used, but may require more careful optimization to avoid degradation.[4]
Q2: How does the M/G ratio of alginate affect acid hydrolysis?
A2: The ratio of mannuronic acid (M) to guluronic acid (G) can influence the susceptibility of the alginate to acid hydrolysis. The glycosidic linkages between different uronic acid units (M-M, G-G, and M-G) can have different stabilities. This can lead to selective hydrolysis under certain acidic conditions.[5]
Q3: What are the typical recovery rates for mannuronic and guluronic acid after acid hydrolysis?
Q4: Can I analyze alginate without acid hydrolysis?
A4: While acid hydrolysis followed by chromatography is a common method for determining the M/G ratio, other techniques can be used. For instance, some studies have utilized capillary electrophoresis (CE) to directly measure the total alginate content without prior hydrolysis.[6] However, these methods may not provide information on the monomeric composition.
Q5: How should I prepare my alginate sample for acid hydrolysis?
A5: Proper sample preparation is crucial for accurate results. This typically involves dissolving the sodium alginate in water to a known concentration.[6][7] It is important to ensure that the alginate is fully dissolved before adding the acid. For some samples, a purification step to remove proteins and other contaminants may be necessary prior to hydrolysis.[8]
Quantitative Data Summary
Table 1: Comparison of Uronic Acid Recovery with Different Hydrolysis Conditions
| Hydrolysis Method | Mannuronic Acid Recovery (%) | Guluronic Acid Recovery (%) | Reference |
| Improved Sulfuric Acid | 80.9 | 62.8 | [2] |
| Standard Sulfuric Acid | ~40 (total uronic acids) | ~40 (total uronic acids) | [3] |
Table 2: Optimized Acid Hydrolysis Conditions for Alginate Analysis
| Acid | Concentration | Temperature (°C) | Time (hours) | Reference |
| Formic Acid | 95% | 110 | 10 | [4] |
| Sulfuric Acid (Step 1) | 80% | 30 | 3 | [2] |
| Sulfuric Acid (Step 2) | 2 N | 100 | 2 | [2] |
| Hydrochloric Acid | 0.3 M | 100 | 5 | [9] |
| Trifluoroacetic Acid | 0.1 M | 100 | 1 - 8 | [5] |
| Oxalic Acid | 12% | 120 | 6 | [10] |
Experimental Protocols
Protocol 1: Formic Acid Hydrolysis for HPLC Analysis
This protocol is based on a method optimized for high recovery and minimal degradation of monosaccharides.[4]
-
Sample Preparation: Weigh 25 mg of the alginate sample into a digestion tube.
-
Hydrolysis: Add 5 mL of 95% formic acid to the tube.
-
Incubation: Seal the tube and place it in a heating block at 110°C for 10 hours.
-
Dilution: After hydrolysis, add 25 mL of ultrapure water to dilute the sample.
-
Further Hydrolysis: Heat the diluted sample at 100°C for 2 hours.
-
Sample Processing: The hydrolysate is now ready for further processing, such as neutralization and derivatization (e.g., with PMP) prior to HPLC analysis.
Protocol 2: Sulfuric Acid Hydrolysis (Improved Method)
-
Initial Hydrolysis:
-
To 50 mg of sodium alginate, add 0.5 mL of 80% H₂SO₄ while cooling the mixture in an ice bath.
-
Incubate the mixture at 20°C for 18 hours.
-
-
Secondary Hydrolysis:
-
Dilute the acid to 2 N by adding 6.5 mL of water while keeping the mixture cool.
-
Heat the mixture at 100°C for 2 hours.
-
-
Neutralization and Analysis: The resulting hydrolysate should be neutralized before analysis by chromatography or other methods.
Visualizations
Caption: General workflow for acid hydrolysis of alginate.
Caption: Troubleshooting decision tree for alginate hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of D-mannuronic to L-guluronic acids ratio in acid hydrolysis of alginate under improved conditions | Semantic Scholar [semanticscholar.org]
- 3. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 4. Optimization of hydrolysis conditions of alginate based on high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Molecular Weight and Guluronic Acid/Mannuronic Acid Ratio on the Rheological Behavior and Stabilizing Property of Sodium Alginate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Alginate purification and quantification and free-uronic acid assay. [bio-protocol.org]
- 9. CA2289710C - Procedure for producing uronic acid blocks from alginate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Uronic Acid Separation by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of uronic acid separation by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of uronic acids, offering potential causes and solutions in a question-and-answer format.
Question 1: Why are my uronic acid peaks showing significant tailing?
Answer:
Peak tailing for acidic compounds like uronic acids is a common issue that can compromise resolution and quantification. The primary cause is often secondary interactions between the analyte and the stationary phase.
-
Cause 1: Ionization of Uronic Acids and/or Residual Silanols. At a mobile phase pH close to the pKa of the uronic acids (typically around 3-4), the carboxylic acid groups are partially ionized. These negatively charged analytes can interact with any positively charged sites on the column's stationary phase. Additionally, residual silanol (B1196071) groups on silica-based columns can be ionized at higher pH values, leading to electrostatic interactions that cause tailing.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of the uronic acids (e.g., pH 2.5-3.0). This ensures the uronic acids are in their neutral, un-ionized form, minimizing secondary ionic interactions. Using a buffer is crucial for maintaining a stable pH across the column.[1]
-
-
Cause 2: Insufficient Buffer Concentration. An inadequate buffer concentration may not be sufficient to maintain a consistent pH throughout the separation, leading to inconsistent ionization and peak tailing.
-
Solution: Increase the buffer concentration. A concentration in the range of 25-50 mM is typically effective for controlling pH and improving peak shape.[2]
-
-
Cause 3: Column Degradation or Contamination. Over time, the column's stationary phase can degrade, or particulates from the sample or mobile phase can accumulate on the column frit, leading to poor peak shape for all analytes.[3][4]
-
Solution: First, try flushing the column with a strong solvent. If the peak shape does not improve, consider replacing the column. Using a guard column can help protect the analytical column from contamination.[5]
-
-
Cause 4: Metal Contamination. Some compounds, including uronic acids, can chelate with trace metal ions in the HPLC system (e.g., from stainless steel components), leading to peak tailing.
Question 2: How can I resolve co-eluting uronic acid and neutral sugar peaks?
Answer:
Co-elution of uronic acids with structurally similar neutral sugars is a frequent challenge. Several strategies can be employed to improve their separation.
-
Cause 1: Inadequate Separation Chemistry. The selected stationary phase and mobile phase may not provide sufficient selectivity to resolve the analytes.
-
Solution 1: Employ Ion-Pair Reversed-Phase Chromatography. This technique is effective for separating charged analytes like uronic acids from neutral compounds on a standard C18 column. An ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydroxide (B78521) or tetrabutylammonium hydrogen sulfate) is added to the mobile phase. This reagent forms a neutral ion-pair with the charged uronic acid, increasing its retention on the non-polar stationary phase and allowing for separation from the less-retained neutral sugars.[7][8][9]
-
Solution 2: Utilize Anion-Exchange Chromatography (AEC). At a sufficiently high pH, uronic acids are negatively charged and can be strongly retained on an anion-exchange column, while neutral sugars are not retained. The retained uronic acids can then be eluted by increasing the salt concentration or changing the pH of the mobile phase.[10][11] High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for the direct analysis of underivatized carbohydrates, including uronic acids.[10]
-
-
Cause 2: Sub-optimal Mobile Phase Composition. The organic solvent percentage, buffer pH, or gradient profile may not be optimized for the specific separation.
-
Solution: Systematically optimize the mobile phase. For reversed-phase separations, decreasing the percentage of the organic solvent will generally increase the retention of derivatized sugars. For HILIC, increasing the aqueous portion of the mobile phase will decrease retention. Adjusting the gradient slope can also significantly impact resolution; a shallower gradient often improves the separation of closely eluting peaks.[12]
-
Question 3: My PMP-derivatized uronic acid peaks are broad and have low intensity. What could be the problem?
Answer:
Poor peak shape and low sensitivity after derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) can stem from issues with the derivatization reaction itself or the chromatographic conditions.
-
Cause 1: Incomplete Derivatization. The reaction conditions may not be optimal for uronic acids, which can be less reactive than neutral sugars.
-
Solution: Optimize the derivatization conditions. Studies have shown that different sugar types may require different conditions for maximum derivative yield. For glucuronic acid, a slightly higher temperature and longer reaction time compared to glucose may be necessary. Ensure the reaction medium is sufficiently alkaline, as this is required to form the reactive PMP enolate ions.[12]
-
-
Cause 2: Lactone Formation. In acidic conditions and at high temperatures, uronic acids can form lactones, which may not react with PMP or may react to form different derivatives, leading to multiple peaks or a reduced yield of the desired derivative.
-
Solution: A novel derivatization strategy uses triethylamine (B128534) (TEA) as a catalyst instead of sodium hydroxide (NaOH). This approach can help to eliminate the formation of lactone byproducts.[13]
-
-
Cause 3: Inappropriate Mobile Phase pH. The PMP-sugar derivative is a weak acid due to the keto-enol tautomerism of the pyrazolone (B3327878) ring.[12] The mobile phase pH will affect its ionization state and, consequently, its retention and peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reagents for HPLC analysis of uronic acids?
A1: The most common pre-column derivatization reagents are 1-phenyl-3-methyl-5-pyrazolone (PMP) and p-aminobenzoic acid (p-AMBA) or its ethyl ester (ABEE). These reagents react with the reducing end of the sugars to introduce a chromophore or fluorophore, enhancing UV or fluorescence detection.[7][8][12][15]
Q2: What type of HPLC column is best for separating uronic acids?
A2: The choice of column depends on the chosen separation strategy:
-
Reversed-Phase (C18) Columns: These are widely used, especially after derivatization with reagents like PMP or p-AMBA. Hydrophilic end-capped C18 columns are often recommended.[7][8]
-
Anion-Exchange Columns: These are ideal for separating underivatized uronic acids from neutral sugars, as they separate molecules based on their negative charge. Columns like the Dionex CarboPac™ series are specifically designed for carbohydrate analysis.[10][16]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is an alternative for separating highly polar compounds like underivatized sugars.
Q3: Can I analyze uronic acids without derivatization?
A3: Yes, uronic acids can be analyzed without derivatization using techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[17] Uronic acids can also be detected by UV at low wavelengths (around 210 nm), but this method is prone to interference.[18]
Q4: What are typical mobile phase compositions for uronic acid separation?
A4:
-
For Ion-Pair Reversed-Phase HPLC (with derivatization): A common mobile phase consists of a buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), with an added ion-pairing reagent like tetrabutylammonium hydrogen sulfate (B86663) (TBAHSO4).[7][8]
-
For Anion-Exchange Chromatography (HPAEC-PAD): The mobile phase is typically an aqueous solution of sodium hydroxide and/or sodium acetate (B1210297). A gradient of increasing sodium acetate concentration is used to elute the more strongly retained uronic acids.[10][16]
Q5: How can I improve the sensitivity of my uronic acid analysis?
A5:
-
Derivatization: Pre-column derivatization with a fluorogenic reagent like p-aminobenzoic acid followed by fluorescence detection can significantly improve sensitivity compared to UV detection.[7][8]
-
Pulsed Amperometric Detection (PAD): HPAEC-PAD is a highly sensitive and selective detection method for underivatized carbohydrates.[18][17]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high sensitivity and specificity, and can aid in the structural confirmation of the uronic acids.
Data Presentation
Table 1: Comparison of HPLC Conditions for Derivatized Uronic Acid Analysis
| Parameter | Method 1: PMP Derivatization[14] | Method 2: p-Aminobenzoic Acid Derivatization[7][8] |
| Column | Zorbax Extend C18 (dimensions not specified) | Atlantis dC18 or RP-C18 with hydrophilic end-capping (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 100 mM Sodium Phosphate Buffer, pH 8.0 | Phosphate buffer with 5 mM Tetrabutylammonium hydrogen sulfate (TBAHSO4) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution | Gradient: 12% B to 17% B over 35 min | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min | Not specified |
| Temperature | 25 °C | Not specified |
| Detection | Diode Array Detector (DAD) at 245 nm | UV (303 nm) or Fluorescence (Ex: 313 nm, Em: 358 nm) |
Table 2: HPAEC-PAD Conditions for Underivatized Uronic Acid Analysis
| Parameter | Method 1[16] | Method 2[10] |
| Column | Dionex CarboPac PA200 (dimensions not specified) | CarboPacTM PA-10 (2 mm × 250 mm) |
| Mobile Phase | 100 mM NaOH with a gradient of Sodium Acetate | Gradient of NaOH and Sodium Acetate |
| Elution | Gradient: 20 mM Sodium Acetate, followed by a wash with 500 mM Sodium Acetate | Gradient elution with 18 mM NaOH, 200 mM NaOH, and 500 mM Sodium Acetate in 100 mM NaOH |
| Flow Rate | Not specified | 0.3 mL/min |
| Temperature | Not specified | 30 °C |
| Detection | Pulsed Amperometric Detection (PAD) | Pulsed Amperometric Detection (PAD) |
Experimental Protocols
Protocol 1: Pre-column Derivatization of Uronic Acids with p-Aminobenzoic Acid (p-AMBA)
This protocol is adapted from methods described for the derivatization of carbohydrates for ion-pair reversed-phase HPLC.[7][8]
-
Sample Preparation: Hydrolyze the polysaccharide sample to release individual monosaccharides and uronic acids. A common method is acid hydrolysis with trifluoroacetic acid (TFA). After hydrolysis, dry the sample completely.
-
Derivatization Reagent Preparation: Prepare a solution of p-aminobenzoic acid in a suitable solvent (e.g., methanol).
-
Reaction: a. Dissolve the dried hydrolysate in the p-AMBA reagent solution. b. Add a reducing agent, such as sodium cyanoborohydride. c. Incubate the mixture at an optimized temperature and time (e.g., 60-70 °C for 1-2 hours).
-
Sample Cleanup: After the reaction, dilute the sample with the initial mobile phase and filter through a 0.45 µm syringe filter before injection into the HPLC system.
Protocol 2: General Workflow for HPAEC-PAD Analysis of Uronic Acids
This protocol outlines the general steps for the analysis of underivatized uronic acids.[10][16]
-
Sample Hydrolysis: As in Protocol 1, hydrolyze the polysaccharide sample to release the constituent uronic acids.
-
Neutralization and Dilution: Neutralize the hydrolyzed sample and dilute it with high-purity water to a suitable concentration for injection.
-
HPLC System Setup: a. Equip the HPLC system with a high-pH compatible pump, an anion-exchange column (e.g., Dionex CarboPac series), and a pulsed amperometric detector with a gold working electrode. b. Prepare the eluents, typically consisting of sodium hydroxide and sodium acetate solutions in high-purity water. Degas the eluents thoroughly.
-
Chromatographic Separation: a. Inject the prepared sample. b. Run a gradient program that starts with a low concentration of sodium acetate in a sodium hydroxide solution to separate weakly retained compounds, followed by an increasing concentration of sodium acetate to elute the more strongly retained uronic acids.
-
Data Analysis: Identify and quantify the uronic acids by comparing their retention times and peak areas to those of known standards.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. pharmadigests.com [pharmadigests.com]
- 3. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 7. [Analysis of monosaccharides and uronic acids in polysaccharides by pre-column derivatization with p-aminobenzoic acid and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ion-pair RP-HPLC determination of sugars, amino sugars, and uronic acids after derivatization with p-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. itwreagents.com [itwreagents.com]
- 10. Simultaneous separation and quantitative determination of monosaccharides, uronic acids, and aldonic acids by high performance anion-exchange chromatography coupled with pulsed amperometric detection in corn stover prehydrolysates :: BioResources [bioresources.cnr.ncsu.edu]
- 11. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 12. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Diagnostic methods for the determination of iduronic acid in oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tucson.ars.ag.gov [tucson.ars.ag.gov]
Validation & Comparative
Unveiling the Bioactivity of Synthetic D-Trimannuronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of synthetic D-Trimannuronic acid against alternative anti-inflammatory and antioxidant agents. Supported by experimental data, this document delves into its therapeutic potential and underlying mechanisms of action.
Synthetic this compound, an oligosaccharide derived from alginate, is emerging as a promising candidate in the landscape of therapeutic agents. Its bioactivity, particularly its anti-inflammatory and antioxidant properties, has garnered significant interest. This guide offers a comprehensive analysis of its performance, juxtaposed with established alternatives, to aid in the evaluation of its potential in drug development.
Comparative Analysis of Bioactivity
The therapeutic efficacy of this compound, often referred to in studies as its monomer form β-D-mannuronic acid (M2000), has been demonstrated in various preclinical and clinical settings. Here, we compare its performance against a standard non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802), and a benchmark antioxidant, ascorbic acid.
Anti-inflammatory Efficacy
Clinical trials involving patients with rheumatoid arthritis have provided valuable insights into the anti-inflammatory potential of β-D-mannuronic acid. The American College of Rheumatology 20 (ACR20) response rate, a key metric for assessing improvement in rheumatoid arthritis symptoms, was significantly higher in patients treated with M2000 compared to conventional therapy.[1]
| Treatment Group | ACR20 Response Rate (12 weeks) |
| β-D-mannuronic acid (M2000) | 74%[1] |
| Conventional Therapy | 16%[1] |
Furthermore, a significant reduction in the 28-joint disease activity score (DAS28) was observed in patients receiving mannuronic acid, indicating a decrease in disease activity.[2][3] While direct comparative trials with diclofenac are limited, a network meta-analysis of NSAIDs in osteoarthritis and rheumatoid arthritis showed that diclofenac (150 mg/day) was effective in pain alleviation.[4] Another study in a rat model of osteoarthritis demonstrated that intra-articular diclofenac etalhyaluronate significantly improved pain hypersensitivity.[5] In a carrageenan-induced inflammation model, diclofenac sodium (5 mg/kg) exhibited a 40.51% inhibition of paw edema.[6]
Antioxidant Capacity
| Compound | Assay | Efficacy Metric |
| This compound / Alginate Oligosaccharides | DPPH Radical Scavenging | Qualitative evidence of activity |
| Ascorbic Acid | DPPH Radical Scavenging | IC50: 0.023 mg/mL[7] |
Mechanisms of Action: Signaling Pathways
The bioactivity of this compound and its derivatives is underpinned by their ability to modulate key signaling pathways involved in inflammation and immune responses.
Inhibition of Toll-Like Receptor (TLR) Signaling
A crucial mechanism of action for alginate oligosaccharides, including this compound, is the inhibition of the Toll-Like Receptor 4 (TLR4) signaling pathway.[8][9][10] TLR4 is a key receptor in the innate immune system that, upon activation by lipopolysaccharide (LPS), triggers a downstream cascade leading to the production of pro-inflammatory cytokines. Alginate oligosaccharides have been shown to attenuate the LPS-activated overexpression of TLR4.[10] This inhibition disrupts the subsequent activation of downstream signaling molecules like MyD88 and the transcription factor NF-κB, ultimately reducing the expression of inflammatory mediators such as TNF-α, IL-6, and IL-1β.[8][9]
References
- 1. A phase I/II randomized, controlled, clinical trial for assessment of the efficacy and safety of β-D-mannuronic acid in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. International multicenter randomized, placebo-controlled phase III clinical trial of β-D-mannuronic acid in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Relative benefit-risk comparing diclofenac to other traditional non-steroidal anti-inflammatory drugs and cyclooxygenase-2 inhibitors in patients with osteoarthritis or rheumatoid arthritis: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of effects of intra-articular diclofenac etalhyaluronate and hyaluronic acid in a monoiodoacetate rat osteoarthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Anti-Inflammatory Activities of Diclofenac Sodium, Prednisolone and Atorvastatin in Combination with Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Alginate oligosaccharide indirectly affects toll-like receptor signaling via the inhibition of microRNA-29b in aneurysm patients after endovascular aortic repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Alginate-Derived Oligosaccharide Inhibits Neuroinflammation and Promotes Microglial Phagocytosis of β-Amyloid | Semantic Scholar [semanticscholar.org]
Comparative Analysis of D-Mannuronic Acid from Diverse Seaweed Sources: A Guide for Researchers
This guide provides a comprehensive comparative analysis of D-Mannuronic acid content, extraction methodologies, and biological activities from various brown seaweed species. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this marine-derived monosaccharide. D-Mannuronic acid is a primary component of alginate, a linear polysaccharide found in the cell walls of brown algae (Phaeophyceae). The ratio of β-D-mannuronic acid to its epimer, α-L-guluronic acid (M/G ratio), is a critical parameter that defines the physicochemical and biological properties of the alginate, making the selection of the seaweed source a crucial factor for research and development.
Quantitative Comparison of D-Mannuronic Acid Content in Brown Seaweeds
The content of D-Mannuronic acid, often expressed as the M/G ratio, varies significantly among different species of brown seaweed. This variation is influenced by factors such as the species, geographical location, and season of harvest.[1] A higher M/G ratio indicates a greater proportion of mannuronic acid blocks within the alginate polymer.[1] The following tables summarize the alginate yield and M/G ratios for several common brown algae, compiled from multiple studies.
Table 1: Alginate Yield from Various Brown Seaweed Species
| Seaweed Species | Alginate Yield (% of Dry Weight) | Reference |
|---|---|---|
| Macrocystis pyrifera | 18–45% | [2] |
| Laminaria digitata | 16–36% | [2] |
| Laminaria hyperborea | 14–21% | [2] |
| Saccharina japonica | 17–25% | [2] |
| Saccharina latissima | 16–34% | [2] |
| Durvillaea potatorum | 45–55% | [2] |
| Ascophyllum nodosum | 12–16% |[2] |
Table 2: Mannuronic to Guluronic Acid (M/G) Ratio in Alginates from Various Brown Seaweed Species
| Seaweed Species | M/G Ratio | Reference |
|---|---|---|
| Himanthalia elongata (canned) | 3.59 | [1] |
| Himanthalia elongata (dried) | 3.61 | [1] |
| Laminaria digitata | 1.2 - 2.1 | [1] |
| Saccharina latissima | 1.2 - 2.1 | [1] |
| Saccorhiza polyschides | >1 | [1] |
| Laminaria ochroleuca | >1 | [1] |
| Undaria pinnatifida | >1 | [1] |
| Sargassum fluitans | 0.59 | [1] |
| Sargassum natans | 0.51 |[1] |
Experimental Protocols
Extraction of Alginate from Brown Seaweed
The following protocol describes a common method for extracting sodium alginate from dried brown seaweed.
Objective: To convert the insoluble mixed alginate salts (calcium and magnesium) present in the seaweed into soluble sodium alginate.[2]
Methodology:
-
Preparation: Wash the dried seaweed powder with deionized water to remove impurities like sand.[3]
-
Formaldehyde (B43269) Treatment (Optional): Treat the washed seaweed with a 4% formaldehyde solution to fix phenolic compounds, which can interfere with the extraction process. Wash again thoroughly with deionized water.[3]
-
Acid Pre-treatment: Perform an acid pre-treatment with dilute hydrochloric acid (e.g., 0.1 M HCl) to convert the alginate salts into the insoluble alginic acid form.[3][4] This step also helps hydrolyze other polysaccharides, facilitating purer alginate extraction.[4]
-
Alkaline Extraction: Separate the solid residue and treat it with a sodium carbonate (Na₂CO₃) solution. This converts the insoluble alginic acid into soluble sodium alginate, which dissolves into the solution.[2][4]
-
Solid-Liquid Separation: Separate the viscous sodium alginate solution from the solid algal residue through filtration or centrifugation.[3]
-
Precipitation: Precipitate the sodium alginate from the solution. This can be achieved in two primary ways:
-
Ethanol (B145695) Precipitation: Add ethanol to the solution to precipitate the sodium alginate.[3]
-
Calcium Chloride Precipitation: Add a calcium chloride (CaCl₂) solution to form insoluble calcium alginate, which can be collected. This can then be converted back to sodium alginate.[3]
-
-
Washing and Drying: Collect the precipitate, wash it with ethanol or another suitable solvent, and dry it to obtain a powdered form of sodium alginate.[1]
Quantification of D-Mannuronic Acid (M/G Ratio)
a) ¹H NMR Spectroscopy Method
-
Sample Preparation: Dissolve the purified sodium alginate sample in deuterium (B1214612) oxide (D₂O).[3]
-
Data Acquisition: Acquire the ¹H NMR spectrum of the solution.
-
Analysis: The signals corresponding to the anomeric protons of the β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues are distinct and can be integrated. The M/G ratio is calculated from the relative areas of these integrated signals.[3]
b) High-Performance Liquid Chromatography (HPLC) Method
-
Hydrolysis: The alginate sample is first hydrolyzed (e.g., using sulfuric acid) to break it down into its constituent monosaccharides, D-mannuronic acid and L-guluronic acid.
-
Chromatographic System: An HPLC system equipped with a suitable column (e.g., an anion-exchange column) and detector (e.g., a refractive index detector) is used for the separation and quantification of the uronic acids.[1]
-
Quantification: The concentration of D-mannuronic acid is determined by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of pure D-mannuronic acid.[1]
Biological Activity and Signaling Pathways
D-Mannuronic acid, sometimes referred to as M2000 in clinical studies, has demonstrated significant potential as an immunomodulatory and anti-inflammatory agent.[5] Its primary mechanism of action involves antagonizing Toll-like receptor (TLR) signaling, a key pathway in the inflammatory cascade.[3][5]
Anti-Inflammatory and Neuroprotective Effects via TLR4 Antagonism
Toll-like receptors, particularly TLR2 and TLR4, are crucial components of the innate immune system.[5] In the context of inflammation and neuroinflammation, the activation of TLR4 on immune cells like microglia (the resident immune cells of the central nervous system) by various stimuli triggers a downstream signaling cascade.[5] This cascade, primarily mediated by the adaptor protein MyD88, leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[5]
Once activated, NF-κB translocates to the nucleus and promotes the transcription of numerous pro-inflammatory genes, leading to the production and release of cytokines such as TNF-α and IL-6, which perpetuate the inflammatory response.[5][6]
D-Mannuronic acid has been shown to act as a potent TLR4 antagonist.[3][5] By binding to TLR4, it blocks the receptor from being activated. This inhibition prevents the downstream activation of MyD88 and subsequently suppresses the activation and nuclear translocation of NF-κB.[5] The result is a significant reduction in the production of pro-inflammatory cytokines, thereby dampening the inflammatory and neuroinflammatory response.[5]
Clinical studies have also shown that treatment with D-mannuronic acid in patients with rheumatoid arthritis can significantly decrease the expression of pro-inflammatory markers IL17 and RORγt, while increasing the expression of anti-inflammatory markers IL4 and GATA3.[7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. benchchem.com [benchchem.com]
- 4. Advanced Technologies for the Extraction of Marine Brown Algal Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients | Semantic Scholar [semanticscholar.org]
A Head-to-Head Battle: HPLC vs. Gas Chromatography for Uronic Acid Analysis
For researchers, scientists, and drug development professionals navigating the complexities of carbohydrate analysis, the choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantification of uronic acids is a critical one. This guide provides an objective comparison of the two techniques, supported by experimental data and detailed methodologies, to aid in selecting the most suitable approach for your analytical needs.
Uronic acids, a class of sugar acids, play vital roles in the structure and function of polysaccharides in various biological and pharmaceutical contexts. Their accurate quantification is paramount in areas ranging from the quality control of heparin-based drugs to the characterization of plant cell wall materials and the stability testing of drug formulations. Both HPLC and GC have proven to be powerful tools for this purpose, yet they operate on fundamentally different principles, each offering a unique set of advantages and disadvantages.
At a Glance: Key Performance Metrics
The selection of an analytical technique often hinges on its performance characteristics. The following table summarizes the key quantitative parameters for HPLC and GC in the context of uronic acid analysis, providing a clear comparison to inform your decision-making process.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation in a liquid mobile phase based on polarity and interaction with a stationary phase.[1] | Separation of volatile compounds in a gaseous mobile phase based on boiling point and interaction with a stationary phase.[1] |
| Derivatization | Often required for detection (e.g., PMP labeling for UV or fluorescence), but direct analysis is possible with certain detectors (e.g., PAD).[2][3] | Mandatory to increase volatility and thermal stability (e.g., silylation, acetylation).[4][5] |
| Sensitivity | Method-dependent; can achieve high sensitivity (pmol to µg/mL range) with appropriate derivatization and detection.[6][7] | Generally offers high sensitivity, particularly with mass spectrometry (GC-MS), reaching low ppm to ppb levels.[7][8] |
| Linearity Range | Wide linear ranges are achievable, for instance, 0.025–1.60 µmol/L for PMP-derivatized uronic acids.[6] | Good linearity is also achievable, with examples such as correlation coefficients >0.97 for silylated glucuronic acid.[8] |
| Precision (%RSD) | Typically demonstrates good precision, with RSD values often below 3%.[3][6] | Also capable of high precision, with RSDs generally below 10%.[8] |
| Analysis Time | Ranging from under 30 minutes to an hour per sample.[1][6] | Generally faster run times, often in the range of minutes per sample.[1][7] |
| Sample Preparation | Can be simpler, especially for direct analysis methods, but derivatization adds steps.[2][9] | Typically more complex and multi-stepped, involving hydrolysis, reduction, derivatization, and extraction.[5][10][11] |
| Compound Suitability | Ideal for non-volatile and thermally labile compounds.[12] | Suitable for volatile and thermally stable compounds.[12] |
Experimental Workflows Visualized
To better understand the practical steps involved in each technique, the following diagrams illustrate the typical experimental workflows for uronic acid analysis by HPLC and GC.
Detailed Experimental Protocols
For practical application, the following sections provide detailed methodologies for the analysis of uronic acids using both HPLC and GC.
High-Performance Liquid Chromatography (HPLC) with PMP Derivatization
This method is advantageous as it avoids the formation of lactone byproducts of uronic acids and simplifies the workflow by eliminating the need for a desalting step before mass spectrometry analysis.[2][6]
1. Sample Hydrolysis (for Polysaccharides):
-
Accurately weigh the polysaccharide sample and hydrolyze it using an appropriate acid (e.g., trifluoroacetic acid) at an elevated temperature. The exact conditions will depend on the stability of the glycosidic linkages.
2. Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP): [2]
-
To a solution of the hydrolyzed sample or uronic acid standards, add a methanolic solution of PMP and a catalyst, such as triethylamine (B128534) (TEA).
-
Incubate the mixture at a controlled temperature (e.g., 70°C) for a defined period (e.g., 30-60 minutes).
-
After cooling, neutralize the reaction mixture with an acid (e.g., HCl).
3. Sample Clean-up:
-
Extract the aqueous phase with a solvent like chloroform (B151607) to remove excess PMP.
-
Centrifuge the mixture to ensure phase separation.
-
The aqueous upper layer containing the PMP-labeled uronic acids is collected for analysis.
4. HPLC-UV/MS Analysis:
-
Column: A reversed-phase C18 column is commonly used.[6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typically employed.
-
Flow Rate: A standard flow rate of around 1.0 mL/min is often used.
-
Detection:
-
UV Detection: Monitor the eluent at a wavelength of approximately 245 nm.
-
Mass Spectrometry (MS): For higher specificity and sensitivity, an electrospray ionization (ESI) source in positive ion mode can be used.
-
Gas Chromatography (GC) with Alditol Acetate (B1210297) Derivatization
This classic method involves the conversion of uronic acids to their corresponding volatile alditol acetate derivatives for separation and quantification by GC.
1. Sample Hydrolysis:
-
Hydrolyze the polysaccharide sample with an acid (e.g., sulfuric acid or trifluoroacetic acid) to release the constituent monosaccharides, including uronic acids.[5]
2. Reduction:
-
Reduce the aldehyde and ketone groups of the monosaccharides to hydroxyl groups using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a suitable solvent (e.g., DMSO or aqueous ammonia).[5][10] This step converts the uronic acids to their corresponding aldonic acids.
3. Lactonization and a Second Reduction:
-
Acidify the solution to convert the aldonic acids into their lactone forms.
-
Perform a second reduction step to convert the lactones to the corresponding alditols.
4. Acetylation:
-
Acetylate the hydroxyl groups of the alditols using acetic anhydride (B1165640) with a catalyst such as 1-methylimidazole (B24206) or pyridine.[10][13] This step forms the volatile alditol acetate derivatives.
5. Extraction and Sample Preparation:
-
Extract the alditol acetate derivatives into an organic solvent (e.g., dichloromethane).
-
Wash the organic phase with water to remove any residual reagents.
-
Evaporate the solvent and redissolve the sample in a small volume of a suitable solvent for injection.
6. GC-FID/MS Analysis:
-
Column: A capillary column with a polar stationary phase (e.g., a cyanoalkyl-substituted polysiloxane) is typically used for good separation.
-
Carrier Gas: An inert gas such as helium or nitrogen is used as the mobile phase.
-
Temperature Program: A temperature gradient is programmed to elute the different alditol acetates based on their volatility.
-
Detection:
-
Flame Ionization Detector (FID): A universal detector for organic compounds.
-
Mass Spectrometry (MS): Provides structural information for confident peak identification and enhanced sensitivity.
-
Conclusion: Making the Right Choice
The decision between HPLC and GC for uronic acid analysis is not a one-size-fits-all scenario.
HPLC is often the preferred method for its ability to analyze non-volatile and thermally sensitive compounds without the need for extensive and harsh derivatization procedures.[12] The development of methods like HPAEC-PAD allows for direct analysis, further simplifying the workflow. HPLC, particularly when coupled with mass spectrometry, offers high sensitivity and specificity.
GC , on the other hand, provides excellent resolution and speed for volatile compounds.[1][7] When coupled with MS, GC-MS is a powerful tool for the definitive identification and quantification of uronic acids. However, the mandatory and often complex derivatization steps can be time-consuming and a potential source of analytical variability.[11]
For researchers in drug development and quality control, the robustness and milder conditions of HPLC may be more advantageous, especially when dealing with complex pharmaceutical matrices. For scientists focused on detailed structural elucidation or analyzing samples where high thermal stability is not a concern, the high resolution of GC can be invaluable. Ultimately, the choice of technique should be guided by the specific analytical requirements, the nature of the sample matrix, and the available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. boa.unimib.it [boa.unimib.it]
- 5. content.protocols.io [content.protocols.io]
- 6. tandfonline.com [tandfonline.com]
- 7. moca.net.ua [moca.net.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. GC-MS analysis of carboxyl-reduced methylated alditol acetates [ivaan.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. taylorfrancis.com [taylorfrancis.com]
A Comparative Guide to the Quantification of D-Trimannuronic Acid
For researchers, scientists, and drug development professionals engaged in the study of complex carbohydrates, the precise and accurate quantification of specific oligosaccharides like D-Trimannuronic acid is of paramount importance. This acidic trisaccharide, a component of alginate, plays a significant role in various biological and pharmaceutical contexts. The selection of an appropriate quantification method is critical and depends on factors such as required sensitivity, sample matrix complexity, available instrumentation, and throughput needs. This guide provides an objective comparison of common analytical techniques for the quantification of this compound, supported by experimental principles and data from related compounds.
Comparison of Key Quantification Methods
The quantification of this compound can be approached through several analytical techniques, each with distinct advantages and limitations. The primary methods include High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography (HPLC) coupled with various detectors, and Mass Spectrometry (MS)-based methods.
| Method | Principle | Advantages | Disadvantages | Common Analytes Reported |
| HPAEC-PAD | Anion-exchange chromatography separates oligosaccharides based on charge, and pulsed amperometric detection provides sensitive, direct detection of carbohydrates.[1][2][3] | High sensitivity and selectivity for charged oligosaccharides, no derivatization required.[3][4] | Requires specialized equipment, can be sensitive to matrix effects. | Fructooligosaccharides, galacturonic acid, glucuronic acid, hyaluronan oligosaccharides.[2][4][5] |
| HPLC-RI/UV | Chromatographic separation on various columns (e.g., amino, C18) with detection by refractive index (RI) or ultraviolet (UV) absorbance.[5][6][7] | Widely available instrumentation, cost-effective.[6] RI detection is universal for carbohydrates. UV detection is possible for compounds with chromophores or after derivatization. | RI detection has lower sensitivity and is not compatible with gradient elution.[5] UV detection often requires derivatization for non-UV active compounds.[7] | Fructooligosaccharides, glucose, fructose, sucrose, chitooligosaccharides.[5][6][7] |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry for highly selective and sensitive detection based on mass-to-charge ratio.[8][9][10][11] | High sensitivity and specificity, provides structural information, suitable for complex matrices.[8][10] | Higher equipment cost and complexity.[8] May require derivatization to improve ionization. | D-nonamannuronic acid, acidic monosaccharides, dicarboxylic acids, all-trans retinoic acid.[8][9][10][11] |
| Colorimetric Assays (e.g., Carbazole) | Chemical reaction of uronic acids with a reagent (e.g., carbazole (B46965) in sulfuric acid) to produce a colored product that is quantified spectrophotometrically.[12][13] | Simple, rapid, and low-cost. | Susceptible to interference from neutral sugars and other sample components.[12][13] May have lower specificity. | Uronic acids in xylans and other polysaccharides.[13] |
| Enzymatic Assays (e.g., DNS method) | Enzymatic hydrolysis of the oligosaccharide followed by quantification of the released reducing sugars using a reagent like 3,5-dinitrosalicylic acid (DNS).[14] | High specificity due to the use of specific enzymes. | Dependent on the availability and specificity of the enzyme. Indirect quantification method. | Reducing sugars from alginate oligosaccharides.[14] |
Experimental Workflows
The general experimental workflows for the primary chromatographic methods are outlined below. These diagrams illustrate the key steps from sample preparation to data analysis.
Caption: General Workflow for HPAEC-PAD Analysis
Caption: General Workflow for LC-MS/MS Analysis
Detailed Experimental Protocols
The following are representative protocols for the quantification of uronic acid-containing oligosaccharides, which can be adapted for this compound.
Protocol 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This protocol is based on established methods for the analysis of oligosaccharides and uronic acids.[2][4][15]
-
Sample Preparation:
-
If this compound is part of a larger polysaccharide, perform acid hydrolysis (e.g., with 1 M aqueous HCl for 4 hours at 100°C) to release the oligosaccharides.[16]
-
Neutralize the hydrolysate with an appropriate base (e.g., NaOH).
-
Centrifuge or filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Dilute the sample to a concentration within the linear range of the calibration curve.
-
-
Chromatographic Conditions:
-
Instrument: A high-performance ion chromatography system equipped with a pulsed amperometric detector.
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac series).
-
Eluents: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) is typically used. For example, a gradient can be optimized to separate oligosaccharides based on their charge and size.[15]
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
-
-
Detection:
-
Pulsed Amperometric Detection (PAD) with a gold working electrode. The waveform for detection should be optimized for carbohydrate analysis.
-
-
Quantification:
-
Prepare a series of this compound standards of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a generalized procedure based on methods for the analysis of acidic sugars and other small molecules by LC-MS/MS.[8][9][10][11]
-
Sample Preparation:
-
Perform hydrolysis as described for the HPAEC-PAD method if necessary.
-
Derivatization (Optional but Recommended for Improved Sensitivity): Derivatization can enhance chromatographic separation and ionization efficiency.
-
Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering substances from the sample matrix.
-
Reconstitute the dried sample extract in a solvent compatible with the mobile phase.
-
Add an internal standard (a stable isotope-labeled analog of this compound is ideal) to the samples and standards for accurate quantification.[9]
-
-
LC Conditions:
-
Instrument: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A reversed-phase C18 column or a HILIC column for polar compounds.[9]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is generally suitable for acidic molecules.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[9][10]
-
MRM Transitions: The specific precursor ion ([M-H]⁻) to product ion transitions for this compound and the internal standard need to be determined by infusing a standard solution.
-
-
Quantification:
-
Prepare calibration standards containing a fixed amount of the internal standard and varying concentrations of this compound.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the concentration of this compound in the samples based on their peak area ratios relative to the calibration curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. tucson.ars.ag.gov [tucson.ars.ag.gov]
- 3. The Determination of Carbohydrates by High-Performance Anion-Exchange Chromatography Coupled with Pulsed Amperometric Detection (HPAEC-PAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High performance anion exchange chromatography with pulsed amperometric detection (HPAEC-PAD) for the sensitive determination of hyaluronan oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method [frontiersin.org]
- 6. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantification of All-Trans Retinoic Acid by Liquid Chromatography-Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. An improved methodology for the quantification of uronic acid units in xylans and other polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diagnostic methods for the determination of iduronic acid in oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Molecular Weight of D-Trimannuronic Acid
For researchers, scientists, and drug development professionals working with oligosaccharides, accurate molecular weight determination is a critical first step in ensuring sample purity and identity. This guide provides a comparative overview of the theoretical molecular weight of D-Trimannuronic acid against common experimental validation techniques. Detailed experimental protocols and data presentation formats are included to assist in the verification process.
This compound is an oligosaccharide composed of three D-mannuronic acid units linked together. Its chemical formula is C₁₈H₂₆O₁₉. The theoretical molecular weight can be calculated based on the molecular weight of the mannuronic acid monomer (C₆H₁₀O₇, approx. 194.14 g/mol ) and the loss of two water molecules during the formation of the two glycosidic bonds.
Calculated Theoretical Molecular Weight: (3 × Molecular Weight of D-Mannuronic Acid) - (2 × Molecular Weight of H₂O) (3 × 194.14 g/mol ) - (2 × 18.015 g/mol ) = 582.42 g/mol - 36.03 g/mol = 546.39 g/mol
This calculated value is the benchmark against which experimental data should be compared. Several analytical techniques can be employed for this validation.
Comparative Analysis of Molecular Weight Validation Methods
The primary methods for experimentally determining the molecular weight of oligosaccharides like this compound are Mass Spectrometry (MS) and Size-Exclusion Chromatography (SEC). Each technique offers distinct advantages and provides complementary information.
| Parameter | Theoretical Value | Mass Spectrometry (ESI-MS/MALDI-TOF MS) | Size-Exclusion Chromatography (SEC) |
| Molecular Weight ( g/mol ) | 546.39 | Provides a direct and highly accurate mass-to-charge ratio (m/z) measurement. | Estimates molecular weight based on hydrodynamic volume relative to standards. |
| Principle | Calculation | Ionization of the molecule and measurement of its m/z in a vacuum. | Separation of molecules based on their size in solution as they pass through a porous column matrix. |
| Sample Requirement | N/A | Micrograms to picograms. | Micrograms to milligrams. |
| Resolution | N/A | High to very high, capable of isotopic resolution. | Lower resolution, provides a distribution of molecular weights. |
| Accuracy | Exact | High (<5 ppm with high-resolution instruments). | Lower, dependent on the calibration standards used. |
Experimental Protocols for Molecular Weight Validation
Below are detailed methodologies for the key experimental techniques used to validate the molecular weight of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of oligosaccharides with high accuracy and sensitivity.[1][2][3] Two common ionization methods are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
a) Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique suitable for analyzing polar molecules like oligosaccharides directly from a liquid phase.[2]
Experimental Protocol:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent, typically a mixture of water and a volatile organic solvent like acetonitrile (B52724) or methanol, to a final concentration of 1-10 µM. Acidic oligosaccharides are readily analyzed in negative ion mode.[1]
-
Instrumentation: Utilize an ESI-MS system, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-20 µL/min).
-
Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. As the solvent evaporates, charged sample ions are released.
-
Mass Analysis: Detect the mass-to-charge ratio (m/z) of the ions. For this compound (MW = 546.39), expect to observe the singly deprotonated ion [M-H]⁻ at m/z 545.38 in negative ion mode, or the sodiated adduct [M+Na]⁺ at m/z 569.37 in positive ion mode.
-
Data Analysis: Process the resulting mass spectrum to identify the peak corresponding to the molecular ion of this compound and confirm its molecular weight.
b) Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI is another soft ionization technique that is highly sensitive and tolerant of contaminants.[1][4][5]
Experimental Protocol:
-
Matrix Selection: Choose a suitable matrix that absorbs the laser energy, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA).
-
Sample Preparation: Mix the this compound sample (typically 1 µL of a 1 mg/mL solution) with the matrix solution (typically 1 µL of a 10 mg/mL solution in acetonitrile/water).
-
Spotting: Spot the mixture onto a MALDI target plate and allow it to air-dry, forming co-crystals of the sample and matrix.
-
Ionization: Irradiate the sample spot with a pulsed laser (e.g., a nitrogen laser at 337 nm). The matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules.
-
Mass Analysis: The ionized molecules are accelerated into a time-of-flight (TOF) analyzer, where they are separated based on their m/z ratio.
-
Data Analysis: Analyze the spectrum to find the peak corresponding to the molecular ion of this compound, typically observed as [M+Na]⁺ or [M+K]⁺ adducts.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size in solution.[6][7][8] It is a useful technique for determining the molecular weight distribution and purity of oligosaccharide samples.
Experimental Protocol:
-
Column Selection: Choose a SEC column with a pore size appropriate for the molecular weight range of the oligosaccharide (e.g., a column suitable for 100 - 5000 Da).
-
Mobile Phase: Prepare an aqueous mobile phase, often containing a salt (e.g., 0.1 M NaCl) to minimize ionic interactions between the acidic oligosaccharide and the column matrix.[6]
-
Calibration: Create a calibration curve by injecting a series of well-characterized oligosaccharide standards with known molecular weights and recording their elution volumes.
-
Sample Analysis: Dissolve the this compound sample in the mobile phase and inject it into the SEC system.
-
Detection: Monitor the column eluent using a refractive index (RI) detector or a UV detector if the oligosaccharide is derivatized.
-
Data Analysis: Determine the elution volume of the this compound peak and use the calibration curve to estimate its average molecular weight.
Visualizing the Validation Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 4. Oligosaccharide analysis in urine by maldi-tof mass spectrometry for the diagnosis of lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural characterization of oligosaccharides using MALDI-TOF/TOF tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Size-exclusion chromatography of heparin oligosaccharides at high and low pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of D-Trimannuronic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of D-Trimannuronic acid, fostering a secure laboratory environment.
This document outlines the procedural, step-by-step guidance for the disposal of this compound, its contaminated materials, and empty containers, based on available safety data. Adherence to these protocols is crucial for minimizing environmental impact and ensuring workplace safety.
Disposal Procedures and Safety Measures
The primary method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the compound is handled and processed in accordance with regulatory standards.
| Waste Type | Disposal Method | Personal Protective Equipment (PPE) | Notes |
| Solid this compound Waste | Collect in a suitable, labeled, and sealed container for pickup by a licensed chemical disposal service. | Safety glasses, gloves, lab coat. | Avoid creating dust. Use a fume hood if necessary. |
| Solutions of this compound | Collect in a suitable, labeled, and sealed container for pickup by a licensed chemical disposal service. | Safety glasses, gloves, lab coat. | Do not discharge into sewer systems[1]. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, sealed waste container for chemical waste disposal. | Safety glasses, gloves, lab coat. | |
| Empty this compound Containers | Triple rinse with a suitable solvent (e.g., water). Puncture the container to prevent reuse. Dispose of in a sanitary landfill or as recommended by local regulations.[1] | Safety glasses, gloves, lab coat. | Collect the rinsate for disposal as chemical waste. |
Experimental Protocol: Decontamination of Empty Containers
A critical step in the disposal process is the proper handling of empty containers to ensure they are decontaminated before disposal.
-
Initial Rinse: Rinse the empty this compound container three times with a solvent in which the compound is soluble (water is generally suitable for uronic acids).
-
Collect Rinsate: Collect the rinsate from all three rinses. This rinsate is now considered chemical waste and must be disposed of in the appropriate liquid chemical waste container.
-
Container Puncturing: After triple-rinsing, puncture the container to render it unusable for any other purpose[1]. This is a crucial step to prevent accidental reuse.
-
Final Disposal: Dispose of the punctured and decontaminated container in a sanitary landfill or according to your institution's and local regulations for non-hazardous laboratory plastic or glass[1].
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
It is imperative to always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for this compound before handling and disposal. Regulations for chemical waste disposal can vary by location.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
